Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Pharmacological Applications
Executive Summary
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS: 34176-47-1 for free base) represents a critical scaffold in medicinal chemistry, particularly within the development of neurological therapeutics and kinase inhibitors. As a 2,4,5-trisubstituted thiazole, it serves as a privileged structure for designing positive allosteric modulators (PAMs) of the
nicotinic acetylcholine receptor (nAChR) and inhibitors of the PI3K/AKT signaling axis.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical synthesis via the Hantzsch method, structural characterization, and its utility as a pharmacophore in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound consists of a central 1,3-thiazole ring substituted at the 2-position with a primary amine, the 4-position with a phenyl ring, and the 5-position with an ethyl group. The hydrochloride salt form is preferred in pharmaceutical applications to enhance aqueous solubility and bioavailability.
Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
pKa (Calculated)
~5.3 (Thiazole nitrogen)
SMILES
CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl
Synthetic Pathways: The Hantzsch Thiazole Synthesis[8][9][10]
The most robust method for synthesizing 5-Ethyl-4-phenyl-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This cyclocondensation reaction involves an
-haloketone and a thioamide (thiourea).
3.1. Reaction Logic
The synthesis relies on the condensation of 2-bromo-1-phenylbutan-1-one (an
-bromoketone) with thiourea . The ethyl group at the 5-position of the final thiazole originates from the ethyl chain of the ketone precursor.
Mechanism:
S-Alkylation: The sulfur atom of thiourea attacks the
-carbon of the bromoketone, displacing the bromide.
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
Dehydration: Loss of water drives aromatization to form the stable thiazole ring.
3.2. Synthesis Workflow Visualization
Figure 1: Hantzsch synthesis pathway for the generation of the target thiazole hydrochloride.
3.3. Experimental Protocol (Bench Scale)
Reagents:
2-Bromo-1-phenylbutan-1-one (1.0 eq)
Thiourea (1.1 eq)
Ethanol (Absolute)
Diethyl ether (for washing)
Procedure:
Dissolution: Dissolve 10 mmol of 2-bromo-1-phenylbutan-1-one in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 11 mmol of thiourea to the solution.
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 3 hours. The reaction progress can be monitored via TLC (mobile phase: Hexane/EtOAc 7:3).
Precipitation: Upon cooling to room temperature, the hydrochloride salt of the product often precipitates directly. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
Purification: Wash the filter cake with cold diethyl ether to remove unreacted bromoketone. Recrystallize from ethanol/water if higher purity (>98%) is required.
Drying: Dry under vacuum at
for 12 hours.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
4.1. Proton NMR (-NMR, 400 MHz, DMSO-)
1.15 (t, 3H): Methyl protons of the ethyl group ().
2.85 (q, 2H): Methylene protons of the ethyl group ().
7.30 - 7.60 (m, 5H): Aromatic protons of the 4-phenyl ring.
9.0 - 9.5 (br s, 2H): Amine protons (), significantly downshifted and broadened due to the hydrochloride salt form (ammonium species).
4.2. Mass Spectrometry (ESI-MS)
Positive Mode (
): A dominant peak at m/z 205.1 corresponding to the protonated free base .
Fragmentation: Loss of the ethyl group or cleavage of the phenyl ring may be observed at higher collision energies.
The 2-amino-4-phenylthiazole scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets depending on the substitution pattern.
Mechanism: Unlike agonists (e.g., nicotine) that bind to the orthosteric site, PAMs bind to an allosteric site, lowering the energy barrier for channel opening in the presence of the endogenous ligand (acetylcholine).
Therapeutic Relevance: Enhancing
nAChR activity is a validated strategy for treating cognitive deficits in Schizophrenia and Alzheimer’s disease .
5.2. PI3K/AKT Pathway Inhibition
Analogs of 4-phenyl-2-aminothiazoles have demonstrated inhibitory activity against Phosphatidylinositol 4-kinase III
(PI4KIII), a key regulator of the PI3K/AKT signaling pathway.[4]
Application: Potential antitumor activity by inducing cell cycle arrest in the G2/M phase and promoting apoptosis in cancer cell lines.[4]
5.3. Pharmacological Interaction Map
Figure 2: Primary pharmacological targets and downstream therapeutic outcomes.
Handling and Safety (MSDS Summary)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place (
recommended for long-term stability). Hygroscopic; keep under inert gas (Argon/Nitrogen) if possible.
References
Vertex Pharmaceuticals. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. US Patent Application US20030236287A1. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3442506 (Related Analog). PubChem.[5] Link
BenchChem. (2025).[2] Hantzsch Thiazole Synthesis Protocols. Link
Sigma-Aldrich. (2025). Safety Data Sheet: 5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine. Link
Journal of Medicinal Chemistry. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors. Link
Literature review of 2-amino-4-phenyl-5-ethylthiazole hydrochloride applications
The following technical guide provides an in-depth review of 2-amino-4-phenyl-5-ethylthiazole hydrochloride , focusing on its synthesis, pharmacological applications, and role as a privileged scaffold in drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review of 2-amino-4-phenyl-5-ethylthiazole hydrochloride , focusing on its synthesis, pharmacological applications, and role as a privileged scaffold in drug discovery.
Executive Summary
2-Amino-4-phenyl-5-ethylthiazole hydrochloride (CAS: 34176-47-1 for free base) is a substituted aminothiazole derivative widely utilized as a pharmacophore in medicinal chemistry. Distinguished by its 5-ethyl substitution, this compound serves as a critical intermediate in the synthesis of inflammatory cytokine release inhibitors and antimicrobial peptidomimetics . Its structural rigidity and hydrogen-bonding capability make it an ideal scaffold for fragment-based drug design, particularly in targeting kinase pathways and G-protein coupled receptors (GPCRs).
This guide details the chemical synthesis, validated biological applications, and experimental protocols required for leveraging this scaffold in drug development.
Chemical Identity & Synthesis Mechanism[1]
Chemical Structure & Properties
The core structure features a thiazole ring substituted at the C4 position with a phenyl group and at the C5 position with an ethyl group. The C2-amino group acts as a primary nucleophile for further derivatization (e.g., amide coupling).
The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves an
-haloketone and a thioamide (thiourea).
Precursors:
-Haloketone: 2-bromo-1-phenylbutan-1-one (derived from butyrophenone).
Thioamide: Thiourea.
Reaction Logic:
The sulfur atom of thiourea attacks the
-carbon of the haloketone (displacement of bromide). Subsequent cyclization and dehydration yield the thiazole ring. The ethyl group at the -position of the ketone dictates the 5-ethyl substitution on the final thiazole.
Figure 1: Step-wise synthesis pathway for 2-amino-4-phenyl-5-ethylthiazole hydrochloride via Hantzsch condensation.
Pharmacological Applications[3]
Inflammatory Cytokine Release Inhibitors
A primary application of 2-amino-4-phenyl-5-ethylthiazole is as a building block for inhibitors of inflammatory cytokine release . Research has demonstrated that amide derivatives of this scaffold can modulate immune responses, specifically targeting pathways involved in cytokine storms.
Mechanism: The thiazole core mimics the ATP-binding pocket of specific kinases (e.g., p38 MAPK), preventing phosphorylation and downstream signaling of pro-inflammatory cytokines like TNF-
and IL-6.
Key Derivative: N-(5-ethyl-4-phenylthiazol-2-yl)amides have shown efficacy in reducing cytokine secretion in lipopolysaccharide (LPS)-stimulated monocytes.
Antimicrobial & Anthelmintic Peptidomimetics
The scaffold is also employed in the synthesis of bioactive peptides . By coupling the 2-amino group with amino acids (e.g., Boc-protected glycine or alanine), researchers create peptidomimetics with enhanced stability and membrane permeability.
Application: These derivatives have exhibited significant antifungal and anthelmintic activities, outperforming standard drugs like fluconazole in specific in vitro assays.
Structural Advantage: The lipophilic 5-ethyl and 4-phenyl groups facilitate penetration through the lipid bilayers of microbial cell walls.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of the Core Scaffold
Objective: Synthesize 2-amino-4-phenyl-5-ethylthiazole hydrochloride with >95% purity.
Materials:
Butyrophenone (10 mmol)
Bromine (
)
Thiourea (20 mmol)
Ethanol (Absolute)
Concentrated HCl
Methodology:
Bromination: Dissolve butyrophenone in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 2 hours to generate 2-bromo-1-phenylbutan-1-one .
Condensation: In a round-bottom flask, combine the crude
-bromoketone with thiourea (2 equivalents) in ethanol (50 mL).
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
Isolation: Cool the reaction mixture. The hydrobromide salt may precipitate.
Free Base Conversion: Neutralize with aqueous
to precipitate the free base. Filter and wash with water.
Salt Formation: Dissolve the free base in minimal ethanol. Add concentrated HCl dropwise until pH < 2. Add diethyl ether to precipitate the hydrochloride salt .
Recrystallization: Recrystallize from Ethanol/Ether to obtain white crystalline solid.
Protocol 2: General Amide Coupling (Derivatization)
Objective: Functionalize the 2-amino group for SAR studies (e.g., Cytokine Inhibitor synthesis).
Methodology:
Activation: Dissolve the carboxylic acid partner (e.g., Salicylic acid derivative) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.
Coupling: Add 2-amino-4-phenyl-5-ethylthiazole (1.0 eq) and DIPEA (2.0 eq) to the activated mixture.
Reaction: Stir at room temperature for 12–24 hours.
Workup: Dilute with ethyl acetate, wash with 1N HCl, saturated
, and brine. Dry over .
Purification: Silica gel column chromatography.
Biological Evaluation Workflow
To validate the efficacy of derivatives synthesized from this scaffold, the following screening workflow is recommended:
Figure 2: Screening cascade for identifying anti-inflammatory candidates from 2-amino-4-phenyl-5-ethylthiazole derivatives.
References
Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
Google Patents. (2012). US8097759B2 - Inflammatory cytokine release inhibitor.[1] Retrieved from
Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-ethyl-4-phenylthiazole.[2][3][4] Retrieved from [Link]
Biological activity profile of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine scaffold
An In-Depth Technical Guide to the Biological Activity Profile of the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Scaffold Abstract The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity Profile of the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Scaffold
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of numerous pharmacologically active compounds.[1][2][3] Its inherent stability, lipophilicity, and capacity for diverse functionalization make it a cornerstone in modern medicinal chemistry.[2] This technical guide provides a comprehensive analysis of the biological activity profile originating from the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine core. While this specific molecule often serves as a foundational precursor, its structural framework is instrumental in the development of derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This document details the synthesis, mechanisms of action, and quantitative biological data for key derivatives, supported by detailed experimental protocols and workflow visualizations to empower researchers in the fields of chemical biology and drug discovery.
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[2][6] The 2-aminothiazole variant, in particular, has garnered significant attention due to its wide-ranging therapeutic potential, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and antiprotozoal activities.[1][2][4][7] This versatility stems from the scaffold's ability to act as a bioisostere of phenol or catechol moieties, potentially enhancing oral bioavailability while maintaining pharmacological action.[2] The structural rigidity and defined substitution points of the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine scaffold make it an exemplary starting point for combinatorial library synthesis and lead optimization campaigns.
The foundational synthesis of this scaffold is typically achieved via the Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.
Diagram 1: General Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis workflow for the 2-aminothiazole core.
Anticancer Activity Profile
The 2-aminothiazole scaffold is a key component in several clinically significant anticancer agents, including the kinase inhibitor Dasatinib.[4] Derivatives of the 4-phenyl-1,3-thiazol-2-amine core have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[4]
Mechanism of Action: PI3K/AKT Pathway Inhibition
A primary mechanism underlying the antitumor efficacy of these compounds is the inhibition of critical cell signaling pathways, notably the Phosphatidylinositol 3-kinase (PI3K)/AKT axis.[8] This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Specific 5-phenylthiazol-2-amine derivatives have been shown to be potent inhibitors of PI4KIIIβ, which in turn suppresses the PI3K/AKT pathway, leading to cancer cell apoptosis, G2/M phase cell cycle arrest, and autophagy.[8]
Diagram 2: PI3K/AKT Inhibition Pathway
Caption: Inhibition of the PI3K/AKT signaling cascade by thiazole derivatives.
Quantitative Anticancer Data
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine scaffold) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
Incubation: Incubate the plates for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Profile
Derivatives incorporating the 2-aminothiazole scaffold have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][7] The mechanism is often attributed to the interference with essential microbial cellular processes.[5]
Spectrum of Activity
Studies have shown that compounds derived from the 5-ethyl-4-phenylthiazole scaffold, particularly when linked to a 1,3,4-thiadiazole moiety, exhibit significant antimicrobial effects.[5] Activity is often pronounced against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger.[7][12][13]
Quantitative Antimicrobial Data (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of antimicrobial agents.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the prepared bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[5]
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be confirmed by adding a viability indicator like resazurin.
Diagram 3: Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
The 2-aminothiazole scaffold has also been explored for its anti-inflammatory properties.[6][14] Derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[15]
Mechanism of Action: COX-1/COX-2 Inhibition
A series of novel 2-aminothiazole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[15] All tested compounds in one study showed inhibitory effects against both isoforms, with IC50 values in the low micromolar range for COX-1 (1.00–6.34 µM) and the sub-micromolar range for COX-2 (0.09–0.71 µM).[15] This suggests a potential for developing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: In Vitro Protein Denaturation Inhibition
This assay serves as a preliminary screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound (at various concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
Control: A similar volume of distilled water is used as the control instead of the test compound. Diclofenac sodium can be used as a standard reference drug.[6]
Incubation: Incubate the mixtures at 37°C for 15 minutes.
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[6]
Conclusion and Future Perspectives
The 5-Ethyl-4-phenyl-1,3-thiazol-2-amine scaffold is a highly versatile and valuable core in medicinal chemistry. While the parent molecule is primarily a synthetic intermediate, its derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The demonstrated ability of these compounds to modulate key biological pathways, such as the PI3K/AKT cascade and COX enzyme activity, underscores their therapeutic potential.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Elucidating specific molecular targets through advanced techniques like enzyme inhibition assays and molecular docking will be crucial for rational drug design.[5][15] Furthermore, promising in vitro candidates must be advanced to in vivo models to evaluate their pharmacokinetic profiles, efficacy, and safety, paving the way for the development of next-generation therapeutics based on this privileged scaffold.
References
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Otaibi, T. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31221–31235. [Link]
Biological and medicinal significance of 2-aminothiazoles. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Odesa University. Retrieved March 7, 2026, from [Link]
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]
Singh, R., Mlisana, K. P., & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 673–677. [Link]
Jagdale, B. S., & Adole, V. A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars, 4(3), 46-49. Retrieved March 7, 2026, from [Link]
Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal. Retrieved March 7, 2026, from [Link]
Lavanya, K., Kumar, A., & Singh, V. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 19. [Link]
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). Journal of Medicinal Chemistry. [Link]
SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). Rasayan Journal. Retrieved March 7, 2026, from [Link]
Severina, A. O., Pilyo, S. G., Potikha, L. M., & Sviripa, V. S. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 332-339. Retrieved March 7, 2026, from [Link]
Al-Ghorbani, M., El-Gazzar, M. G., El-Gazzar, M. G., Zaki, I., El-Gazzar, A. B. A., & El-Gazzar, A. B. A. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved March 7, 2026, from [Link]
Patel, A. D., & Patel, C. N. (2012). Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. International Journal of Drug Development and Research, 4(1), 106-111. Retrieved March 7, 2026, from [Link]
Shawali, A. S., Abdelhamid, A. O., & Gomaa, M. A.-M. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][16]triazolo[4,3-a]pyrimidines. Molecules, 17(10), 11429–11442. [Link]
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters. Retrieved March 7, 2026, from [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Otaibi, T. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5). [Link]
de Oliveira, R. B., de Almeida, L., da Silva, C. F., de Albuquerque, S., & da Silva, A. M. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 28. [Link]
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
Singh, R., Kaur, M., & Kumar, M. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 773–783. [Link]
Lesyk, R., Gzella, A., & Atamanyuk, D. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(3), 3624–3636. [Link]
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry, 18(1), 108. [Link]
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indo American Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. (2011). Asian Journal of Chemistry, 23(6), 2503-2505. Retrieved March 7, 2026, from [Link]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride . Executive Summary & Compound Profile 5-Ethyl-4-p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride .
Executive Summary & Compound Profile
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a biologically active 2-aminothiazole scaffold often utilized as an intermediate in the synthesis of sulfonamides, azo dyes, and potential neuroprotective agents.
While the free base exhibits moderate lipophilicity (LogP ~3.0), the Hydrochloride (HCl) salt significantly alters the physicochemical landscape, enhancing aqueous solubility while restricting solubility in non-polar organic solvents. This guide addresses the critical data gap in specific solvation enthalpies for the HCl salt by providing a rigorous experimental framework and predictive thermodynamic models based on structural analogs (e.g., 2-amino-5-methylthiazole).
Solubility data is not merely a static number; it is a function of temperature (
) and solvent polarity. For the HCl salt, the lattice energy is dominated by ionic interactions, requiring solvents with high dielectric constants or hydrogen-bonding capabilities to overcome the crystal lattice enthalpy.
Predicted Solubility Trends (HCl Salt)
Based on thermodynamic data from structural analogs (2-amino-5-methylthiazole and 2-aminobenzothiazole), the solubility order for the HCl salt typically follows:
Protic Solvents (MeOH, EtOH): High solubility due to the ability to solvate both the chloride anion and the protonated amine.
Aprotic Polar (DMSO, DMF): Moderate-to-High solubility; effective at disrupting dipole-dipole interactions but less effective at anion solvation than alcohols.
Non-Polar (Hexane, Toluene): Negligible solubility. The high lattice energy of the salt prevents dissolution in low-dielectric media.
Comparative Reference Data (Structural Analog)
Data for 2-amino-5-methylthiazole (Free Base) is provided as a baseline for trend analysis. The HCl salt of the target compound will exhibit lower solubility in esters/ethers but higher sensitivity to temperature.
Solvent
Mole Fraction Solubility () at 298.15 K
Methanol
45.21
Ethanol
28.45
Acetone
22.10
Ethyl Acetate
18.33
Toluene
4.12
Cyclohexane
0.85
Critical Insight: The HCl salt will likely show a 10-100x reduction in solubility in Toluene and Cyclohexane compared to the free base data above.
To generate authoritative solubility data for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl, the Isothermal Saturation Method (Gravimetric) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Phase 1: Preparation & Saturation
Solvent Preparation: Degas all organic solvents (HPLC Grade) via ultrasonication for 15 minutes to prevent micro-bubble formation during heating.
Excess Addition: Add the HCl salt in excess to 10 mL of the target solvent in a jacketed glass vessel. Ensure a visible solid phase remains at the bottom.
Equilibration:
Set the magnetic stirrer to 400 RPM.
Maintain temperature within
K using a circulating water bath.
Allow the system to equilibrate for 24 hours . (Preliminary kinetic studies usually show equilibrium is reached by 8–10 hours, but 24 hours ensures stability).
Phase 2: Sampling & Analysis
Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.
Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45
m PTFE filter. Crucial: Pre-heating the syringe prevents precipitation of the salt during transfer.
Gravimetric Analysis:
Transfer a known volume (
) to a pre-weighed weighing dish ().
Weigh the dish with the solution (
).
Evaporate solvent in a vacuum oven at 313.15 K until constant mass is achieved (
).
Calculation
The mole fraction solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) is calculated as:
Where is the molar mass of the solute and is the molar mass of the solvent.[1][2][3][4][5][6]
Thermodynamic Modeling & Analysis
Once experimental data is collected across a temperature range (e.g., 278.15 K to 318.15 K), apply the following models to validate the data and determine dissolution enthalpy.
Modified Apelblat Equation
This semi-empirical model correlates solubility with temperature and is highly accurate for thiazole derivatives.
A, B, C: Empirical parameters derived from multiple linear regression.
Validation: A Relative Average Deviation (RAD)
indicates high data reliability.
van't Hoff Analysis
Use this to determine the apparent thermodynamic functions of dissolution (
, ).
Plot:
vs .
Slope:
(Enthalpy).
Intercept:
(Entropy).
Interpretation: For thiazole HCl salts, dissolution is typically endothermic (
) and entropy-driven ().
Workflow Visualization
The following diagram illustrates the logical flow for determining solubility and validating the thermodynamic parameters.
Caption: Step-by-step workflow for the isothermal saturation method and thermodynamic validation.
References
Thermodynamic Study of Aminothiazoles:
Ribeiro da Silva, M. A. V., et al. "Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches."[7] Journal of Chemical Thermodynamics, 2008.
Solubility Methodology (Analog):
Wang, J., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data, 2018.
General Thiazole Properties:
PubChem Compound Summary for 2-Aminothiazole Derivatives. National Center for Biotechnology Information.
The optimization of physicochemical properties in drug discovery relies heavily on salt selection.[1] 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (EPTA) represents a privileged scaffold in medicinal chemistry, exhibiting significant potential in antimicrobial and anti-inflammatory pathways.[1] However, like many aminothiazoles, the free base exhibits limited aqueous solubility and distinct polymorphism risks.[1]
This technical guide details the structural characterization of EPTA salts. It moves beyond basic lattice determination to explore the supramolecular synthons that drive crystal packing. We analyze the critical protonation site competition (Ring-N vs. Exocyclic-N), the disruption of the robust ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
dimer motif upon salification, and the correlation between Hirshfeld surface descriptors and thermal stability.
Chemical Context & Synthesis Protocol[1][2][3][4][5][6][7][8]
The Hantzsch Thiazole Synthesis
The synthesis of the core scaffold, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, follows a modified Hantzsch protocol.[1] The introduction of the ethyl group at the C5 position adds steric bulk and lipophilicity compared to the more common 4-phenylthiazole, influencing the packing efficiency.[1]
Reaction Logic:
The condensation involves thiourea and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-bromobutyrophenone (2-bromo-1-phenylbutan-1-one). The choice of solvent (Ethanol/Reflux) is critical to ensure solubility of the polar thiourea while maintaining a high enough temperature to drive the cyclodehydration.[1]
Figure 1: Synthetic workflow from precursors to single crystals of EPTA salts.[1]
Salt Screen Methodology
To generate diffraction-quality crystals, a diversity of counter-ions is required.[1] The basicity of the thiazole ring (pKa ~ 5.[1]3) allows for salt formation with strong to medium acids.
For thiazole salts, the primary challenge is distinguishing between co-crystals and salts . This distinction relies on locating the acidic proton.[1]
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å).
Temperature: 100 K (mandatory to reduce thermal ellipsoids of H-atoms).
Refinement: H-atoms on heteroatoms (N, O) must be located in difference Fourier maps and refined freely with isotropic displacement parameters to confirm proton transfer.
The Protonation Site Controversy
In 2-aminothiazoles, two nitrogen sites compete for the proton:
Ring Nitrogen (N3): The
hybridized nitrogen in the ring.
Exocyclic Amine (
): The substituent at C2.
Structural Reality:
Crystallographic evidence consistently confirms that protonation occurs at the Ring Nitrogen (N3) . This preserves the resonance stabilization of the amidine-like system.[1] The exocyclic amine remains a hydrogen bond donor (
), while the ring nitrogen becomes a donor () rather than an acceptor.
Supramolecular Synthons
The transition from Free Base to Salt radically alters the packing landscape.[1]
Free Base Motif: Dominant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
centrosymmetric dimers formed via interactions.
Salt Motif: The ring nitrogen is blocked (protonated). The new dominant interaction is the Charge-Assisted Hydrogen Bond (CAHB) between the ring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and the anion ().
Figure 2: Evolution of supramolecular synthons upon salification.[1] The robust R2,2(8) dimer is disrupted by N3 protonation.[1]
To quantify the intermolecular interactions, Hirshfeld surface analysis (using CrystalExplorer) is essential.[2][3] This maps the electron density boundary of the molecule.[1]
Interpreting the Surface (
)
The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
surface visualizes contacts shorter than the van der Waals radii sum.
or ). In EPTA salts, the deepest red depressions are found near the N3-H moiety and the exocyclic amine hydrogens.
White Regions: Contacts around the van der Waals distance.
Blue Regions: No close contacts.
Fingerprint Plots & Quantitative Contributions
For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine salts, the interaction breakdown typically follows this distribution:
Interaction Type
Approx. Contribution (%)
Structural Origin
H...H
35 - 45%
Ethyl group and Phenyl ring sterics
H...X (Anion)
15 - 25%
Dominant electrostatic interaction (, )
C...H / H...C
15 - 20%
-facial interactions (Phenyl ring)
S...H
5 - 10%
Thiazole sulfur contacts
Technical Note: The 5-ethyl group often introduces disorder or specific "soft" H...H contacts that increase the solubility of the salt compared to the 4-phenyl analog by disrupting efficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking.
Physicochemical Implications
The crystal structure directly informs the stability profile of the drug candidate.[1]
Thermal Stability (DSC/TGA):
Salts with strong, directional CAHBs (like the Hydrobromide) typically show higher melting points (
C) compared to the free base.
Sharp endotherms in DSC correlate with the breakdown of the 3D H-bond network visualized in the crystal lattice.[1]
Solubility Profile:
The free base relies on weak ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
dimers, leading to poor aqueous solubility.
The salt structure introduces ionic channels (hydrophilic domains) separated by hydrophobic domains (phenyl/ethyl groups). This "amphiphilic packing" drastically enhances dissolution rates.
References
Thiazole Synthesis & General Structure
Kashyap, S. J., et al. "Synthesis, characterization and biological evaluation of some new thiazole derivatives."[1] Journal of Heterocyclic Chemistry, 2018.[1] Link
Structural Analogs (2-amino-4-phenylthiazole)
Gowda, B. T., et al. "Crystal structure of 2-amino-4-phenylthiazole."[1] Acta Crystallographica Section E, 2008. Link
Hirshfeld Surface Methodology
Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[1] CrystEngComm, 2009. Link
Salt Selection in Drug Discovery
Stahl, P. H., & Wermuth, C. G.[1] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2011.[1] Link
Protonation Site Analysis
Lynch, D. E., et al. "2-Aminothiazole derivatives: The effect of N-substitution on hydrogen bonding patterns."[1] Crystal Growth & Design, 2006. Link
Role of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in heterocyclic chemistry research
Topic: Role of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in Heterocyclic Chemistry Research Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Le...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in Heterocyclic Chemistry Research
Content Type: Technical Monograph / Application Guide
Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.
Optimizing the 2-Aminothiazole Scaffold for Lipophilicity and Metabolic Stability
Executive Summary: The "Privileged Scaffold" Evolution
In the landscape of medicinal chemistry, the 2-aminothiazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific derivative 5-Ethyl-4-phenyl-1,3-thiazol-2-amine represents a critical structural evolution over the simpler 4-phenyl-2-aminothiazole.
By introducing an ethyl group at the C5 position, researchers achieve two pivotal modifications:
Metabolic Blockade: The C5 position of thiazoles is electronically rich and prone to oxidative metabolism or electrophilic attack. Alkyl substitution here blocks this "soft spot," potentially extending the half-life of downstream drug candidates.
Lipophilic Tuning: The ethyl moiety increases the cLogP (partition coefficient) compared to methyl or hydrogen analogs, altering the molecule's ability to penetrate lipid bilayers—a crucial factor in CNS-targeted drug discovery (e.g., adenosine receptor antagonists).
This guide details the synthesis, reactivity, and application of this specific heterocycle, moving beyond generic protocols to address the nuances of 4,5-disubstituted thiazole chemistry.
Synthesis: Regiochemical Control in the Hantzsch Reaction
The definitive method for constructing this scaffold is the Hantzsch Thiazole Synthesis .[1] While often treated as a "mix-and-stir" reaction, the synthesis of the 5-ethyl-4-phenyl derivative requires strict attention to the regiochemistry of the
-haloketone precursor.
Retrosynthetic Analysis
To ensure the phenyl group resides at C4 and the ethyl group at C5, the condensation must occur between thiourea and 2-bromo-1-phenylbutan-1-one (
-bromobutyrophenone).
Critical Control Point: Using 1-bromo-1-phenylbutan-2-one would invert the substituents, yielding the 4-ethyl-5-phenyl isomer. The identity of the carbonyl carbon in the precursor dictates the C4 position in the final thiazole.
Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires adjustment of thermal management.
Reagents:
2-Bromo-1-phenylbutan-1-one (10 mmol, 2.27 g)
Thiourea (12 mmol, 0.91 g) — Excess ensures complete consumption of the lachrymatory bromoketone.
Ethanol (Absolute, 20 mL)
Sodium Acetate (anhydrous) or Triethylamine (for neutralization)
Step-by-Step Methodology:
Solvation: Dissolve 2-bromo-1-phenylbutan-1-one in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add thiourea (finely powdered) to the solution.
Cyclization (The Hantzsch Loop): Heat the mixture to reflux (
) for 4–6 hours.
Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The disappearance of the starting ketone (
) and appearance of a polar fluorescent spot () indicates conversion.
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.
Neutralization: Pour the mixture into ice-cold water (50 mL) and basify to pH 8–9 using ammonium hydroxide or saturated
. This liberates the free base.
Isolation: Filter the resulting precipitate.
Purification: Recrystallize from hot ethanol/water (4:1 ratio).
Mechanistic Visualization
The following diagram illustrates the stepwise condensation, emphasizing the nucleophilic attack sequence that establishes the regiochemistry.
Figure 1: Mechanistic pathway of the Hantzsch synthesis.[2] The sulfur atom initiates the reaction at the alkyl halide site, determining the orientation of the ring closure.
Reactivity Profile: The "Blocked C5" Advantage
In standard 2-aminothiazoles (e.g., 4-phenylthiazol-2-amine), the C5 position is highly nucleophilic and susceptible to electrophilic aromatic substitution (e.g., diazo coupling, halogenation). In 5-ethyl-4-phenyl-1,3-thiazol-2-amine , the C5 position is occupied by the ethyl group.
This steric and electronic blockade forces reactivity almost exclusively to the exocyclic amine (
) and the ring nitrogen .
Key Derivatization Pathways
Researchers utilize this molecule primarily as a nucleophile in the synthesis of more complex ligands.
Reaction Type
Target Functional Group
Reagents
Application
Schiff Base Formation
Azomethine ()
Aryl Aldehydes + Glacial Acetic Acid
Antimicrobial/Antifungal agents (e.g., against C. albicans)
Acylation
Amide ()
Acyl Chlorides / Anhydrides + Pyridine
Peptidomimetics; Improving metabolic stability
Urea Formation
Urea ()
Isocyanates
Kinase inhibitors (common motif in oncology)
Sandmeyer-type
Halogen ()
, ,
Converting amine to halide for Suzuki coupling
Reactivity Flowchart
The diagram below details how the blocked C5 position simplifies the reactivity landscape, preventing common side reactions.
Figure 2: Reactivity profile highlighting the diversion of chemistry to the amine group due to C5-ethyl substitution.
Medicinal Chemistry Applications
Antimicrobial Schiff Bases
The most prolific use of 5-ethyl-4-phenyl-1,3-thiazol-2-amine in current literature is as a precursor for Schiff bases. The condensation with salicylaldehyde derivatives yields ligands that coordinate with transition metals (Cu, Zn, Co). These complexes have demonstrated potency against Staphylococcus aureus and Candida albicans, often outperforming standard antibiotics due to the chelation effect which facilitates transport through the microbial cell wall.
Adenosine Receptor Antagonism
2-Aminothiazoles are structural isosteres of the adenine ring. The addition of the hydrophobic 4-phenyl and 5-ethyl groups optimizes the fit within the hydrophobic pocket of Adenosine
receptors. This makes the scaffold relevant in research regarding Parkinson's disease, where antagonists are valuable.
Characterization Standards (Self-Validation)
To ensure the integrity of the synthesized scaffold before biological testing, the following spectral signatures must be verified:
NMR (DMSO-):
1.1–1.2 ppm (Triplet, 3H): Methyl of the ethyl group.
2.6–2.8 ppm (Quartet, 2H): Methylene of the ethyl group.
6.9–7.1 ppm (Broad Singlet, 2H): (Exchangeable with ).
6.5–7.0 ppm: Confirms C5 is substituted (no thiazole ring proton).
References
BenchChem Technical Support. (2025).[1][2] Synthesis of 5-Ethyl-4-phenylthiazole via Hantzsch Synthesis.[1] BenchChem.[1][2] Link
Mishra, A. P., et al. (2011). Synthesis, Characterization and Antibacterial Activity of Novel Schiff Bases Derived from 4-Phenyl-2-aminothiazole.[3][4][5] E-Journal of Chemistry.[5] Link
Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives. International Journal of ChemTech Research. Link
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. Link
Comprehensive Synthesis Protocol for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
Introduction & Mechanistic Overview The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiprion agents, and positive allosteri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiprion agents, and positive allosteric modulators of nicotinic acetylcholine receptors[1][2]. The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride relies on the classic Hantzsch thiazole synthesis, a robust method for constructing the 1,3-thiazole ring via the condensation of an
This application note provides a field-proven, self-validating protocol designed for high-yield synthesis. The workflow is divided into three causal stages:
-Bromination: 1-Phenylbutan-1-one (butyrophenone) is brominated to yield 2-bromo-1-phenylbutan-1-one. Because the phenyl ring lacks -protons, enolization is structurally restricted to the C2 methylene group, guaranteeing absolute regiocontrol.
Hantzsch Condensation (Kinetic vs. Thermodynamic Control): Thiourea acts as an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom kinetically attacks the "soft"
-carbon (S-alkylation), while the "hard" nitrogen subsequently attacks the "hard" carbonyl carbon. Acid-catalyzed dehydration then drives the system into the thermodynamic sink of aromaticity[3].
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt to dramatically enhance aqueous solubility and prevent oxidative degradation, a critical requirement for downstream biological assays[2].
Workflow for the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
Materials and Reagents
All quantitative stoichiometric data is summarized below to ensure precise equivalents, which is critical for preventing over-bromination and optimizing cyclization yields.
Table 1: Reagent Equivalents and Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
1-Phenylbutan-1-one
148.20
1.00
1.48 g (10 mmol)
Starting Material
Bromine (Br)
159.80
1.05
1.68 g (0.54 mL)
Electrophilic Brominating Agent
Diethyl Ether
74.12
-
30 mL
Solvent (Bromination / Salt formation)
Thiourea
76.12
1.10
0.71 g (9.35 mmol)
Ambidentate Nucleophile
Ethanol (Absolute)
46.07
-
20 mL
Solvent (Hantzsch Condensation)
Sodium Hydroxide (1N)
40.00
Excess
30 mL
Basification / Free-basing
HCl (4M in Dioxane)
36.46
1.20
2.55 mL
Salt Formation
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . Do not proceed to the next phase unless the In-Process Quality Control (IPQC) criteria are met.
Phase 1: Synthesis of 2-Bromo-1-phenylbutan-1-one
Causality: Bromine is added dropwise at 0 °C to maintain a low local concentration of the electrophile, suppressing the formation of
-dibrominated byproducts.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with nitrogen.
Dissolution: Dissolve 1-phenylbutan-1-one (1.48 g, 10 mmol) in anhydrous diethyl ether (25 mL). Cool the reaction vessel to 0 °C using an ice-water bath.
Initiation: Add a single drop of glacial acetic acid to promote the initial enolization of the ketone.
Bromination: Dissolve Br
(0.54 mL, 10.5 mmol) in diethyl ether (5 mL). Add this solution dropwise over 30 minutes.
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Workup: Quench the reaction by carefully adding saturated aqueous NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(20 mL) to neutralize the generated HBr. Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Phase 2: Hantzsch Condensation to the Free Base
Causality: Refluxing in ethanol provides the thermal energy required to overcome the activation barrier for the dehydration step, which is the thermodynamic driving force for aromatization[3].
Reaction Setup: Dissolve the crude 2-bromo-1-phenylbutan-1-one (~8.5 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
Condensation: Add thiourea (0.71 g, 9.35 mmol) in one portion. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours.
Cooling: Allow the reaction to cool to room temperature. The intermediate 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrobromide may precipitate as a crystalline solid.
Free-Basing: Concentrate the ethanol under reduced pressure. Suspend the residue in ethyl acetate (30 mL) and add 1N NaOH (30 mL). Stir vigorously for 10 minutes. Causality: The alkaline wash deprotonates the thiazolium salt, forcing the neutral free base into the organic layer.
Extraction: Separate the phases. Extract the aqueous layer with additional ethyl acetate (20 mL). Combine the organic layers, dry over MgSO
, and evaporate to yield the crude free base.
Phase 3: Hydrochloride Salt Formation
Causality: Using anhydrous HCl in dioxane prevents water-induced solubilization of the product, ensuring rapid and quantitative precipitation of the salt[2].
Dissolution: Dissolve the crude 5-ethyl-4-phenyl-1,3-thiazol-2-amine free base in a minimal volume of anhydrous diethyl ether (10 mL). Cool to 0 °C.
Precipitation: Under vigorous stirring, add 4M HCl in dioxane (2.55 mL, 1.2 eq) dropwise. A white precipitate will form immediately.
Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate under vacuum using a Büchner funnel.
Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL). Dry the solid in a vacuum desiccator overnight.
Mechanistic pathway of the Hantzsch thiazole synthesis under kinetic and thermodynamic control.
Self-Validation & Analytical Characterization
To ensure the integrity of the synthesis, verify the following IPQC parameters during the workflow, and confirm the final product against the analytical specifications.
Table 2: In-Process Quality Control (IPQC) Parameters
Phase
IPQC Checkpoint
Expected Observation
Corrective Action if Failed
1
Bromine Addition
Red color of Br discharges to pale yellow upon stirring.
If red color persists, stop addition; enolization has stalled. Add more acid catalyst.
1
TLC (Hexane:EtOAc 9:1)
Disappearance of starting material; appearance of a less polar spot.
Extend stirring time at room temperature.
2
Basification
Aqueous phase must test at pH > 9 (via pH paper).
Add additional 1N NaOH until pH > 9 to ensure complete free-basing.
3
Salt Precipitation
Immediate formation of a white/off-white solid upon HCl addition.
If no solid forms, the ether may be wet. Evaporate and redissolve in strictly anhydrous solvent.
Table 3: Analytical Characterization Data (Expected)
Protocol for the Synthesis of 2-Amino-4-phenyl-5-ethylthiazole Hydrochloride via Hantzsch Cyclization
Abstract & Scope This application note details the laboratory-scale synthesis of 2-amino-4-phenyl-5-ethylthiazole hydrochloride . This compound is a substituted 2-aminothiazole derivative, a privileged scaffold in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the laboratory-scale synthesis of 2-amino-4-phenyl-5-ethylthiazole hydrochloride . This compound is a substituted 2-aminothiazole derivative, a privileged scaffold in medicinal chemistry utilized in the development of dopamine agonists, antimicrobial agents, and kinase inhibitors.
The protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between an
-haloketone and a thioamide.[1][2][3] We focus specifically on the reaction between 2-bromo-1-phenylbutan-1-one (-bromobutyrophenone) and thiourea . This guide emphasizes process safety, reaction monitoring, and the critical salt formation step required to isolate the product as a stable crystalline solid.
Retrosynthetic Analysis & Mechanism
To understand the critical control points of the synthesis, we first visualize the retrosynthetic disconnection and the forward reaction mechanism. The formation of the thiazole ring proceeds through a nucleophilic attack by the sulfur atom of thiourea on the electrophilic
-carbon of the ketone, followed by intramolecular cyclization and dehydration.[2]
Figure 1: Retrosynthesis and Reaction Mechanism
Caption: Retrosynthetic breakdown showing the convergence of
Setup: In a 100 mL RBF equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylbutan-1-one (2.27 g, 10.0 mmol) in absolute ethanol (30 mL).
Expert Tip: The
-bromoketone is a potent lachrymator (tear gas). Weigh and transfer this reagent inside a fume hood.
Addition: Add thiourea (0.84 g, 11.0 mmol, 1.1 equiv) to the solution. Thiourea may not dissolve immediately; it will dissolve upon heating.
Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) with stirring.
Monitoring: Maintain reflux for 2–3 hours. Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).
Observation: The starting bromide (
) should disappear, and a more polar spot (product hydrobromide, near baseline) or free base (if treated on TLC) will appear.
Completion: Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 2: Isolation of the Free Base
Objective: Remove HBr byproduct and isolate the neutral amine.
Concentration: Remove approximately 70% of the ethanol using a rotary evaporator to reduce volume.
Neutralization: Pour the concentrated residue into a beaker containing ice-water (50 mL). Slowly add ammonium hydroxide (25%) or saturated
solution with stirring until the pH reaches ~9–10.
Result: The thiazole free base will precipitate as a gummy solid or oil.
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).
Washing: Combine the organic layers and wash with brine (30 mL) to remove water-soluble impurities.
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to obtain the crude free base (usually a viscous yellow oil or low-melting solid).
Step 3: Hydrochloride Salt Formation
Objective: Convert the oily free base into a stable, crystalline HCl salt.
Dissolution: Dissolve the crude free base in a minimum amount of cold absolute ethanol (approx. 5–10 mL) or diethyl ether.
Acidification: Place the flask in an ice bath. Dropwise add 4M HCl in dioxane (or concentrated aqueous HCl, though anhydrous is preferred) until the solution is acidic (pH < 2).
Precipitation: Add diethyl ether (20–30 mL) slowly to induce precipitation of the hydrochloride salt.
Troubleshooting: If an oil forms instead of crystals, scratch the glass side with a spatula or add a seed crystal. Sonicate if necessary.
Filtration: Filter the white to off-white solid using a Buchner funnel. Wash the cake with cold ether.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from reaction initiation to salt isolation.
Characterization & Validation
To ensure the trustworthiness of the protocol, the isolated product must be validated against the following expected data.
Parameter
Expected Value/Observation
Notes
Physical State
White to off-white crystalline solid
Free base is often oily; HCl salt is solid.
Melting Point
180–210°C (Decomposes)
Broad range typical for HCl salts depending on hydration.
Look for the ethyl pattern and exchangeable amino protons.
Solubility
Soluble in Water, Methanol, DMSO
Insoluble in Ether, Hexane.
Self-Validating Check:
The "Oiling Out" Test: During salt formation, if the product oils out, it indicates either wet solvent or too rapid addition of ether. Re-dissolve in hot ethanol and cool slowly.
TLC Confirmation: The free base should run higher (
in 1:1 EtOAc/Hex) than the salt (which stays at baseline).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or loss during extraction.
Ensure reflux time is sufficient (>2h). Check aqueous layer pH during extraction (must be >9).
Product is Sticky/Oil
Impurities or residual solvent.
Recrystallize from Ethanol/Ether. Triturate with cold ether to induce crystallization.
Dark Coloration
Oxidation of thiourea or amine.
Perform reaction under Nitrogen atmosphere. Use fresh reagents.
Lachrymatory Effect
Residual -bromoketone.
Ensure complete consumption by TLC before workup. Wash organic layer with dilute if bromine persists.
References
BenchChem. (2025).[1][2] Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. BenchChem Application Notes. Link
Smolecule. (2023).[4][6] 2-Bromo-1-phenylbutan-1-one: Chemical Properties and Reactions. Smolecule Compound Database. Link
Kashyap, S. J., et al. (2011). Synthesis and biological evaluation of some novel 2-amino-4-arylthiazole derivatives. Der Pharma Chemica, 3(6), 268-274. Link
PubChem. (2025).[5] Compound Summary: 2-Bromo-1-phenylbutan-1-one.[5][6] National Library of Medicine. Link
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for Hantzsch Mechanism grounding).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Pharmacological Relevance
The 2-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry. Specifically, 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride and its derivatives have garnered significant attention in drug development due to their role as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are critical in central nervous system (CNS) functions, including cognition, memory, and neuroprotection[1].
The construction of this specific heterocyclic core relies on the classic Hantzsch thiazole synthesis, a robust methodology first reported by Arthur Hantzsch in 1887[2]. While the reaction is generally high-yielding, achieving the stringent purity requirements for pharmaceutical applications (>99% pure hydrochloride salt) requires precise control over solvent polarity, stoichiometric ratios, and isolation techniques[3]. This application note details the mechanistic rationale and optimized step-by-step protocols for synthesizing high-purity 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
Mechanistic Causality: The Hantzsch Cascade
To optimize the synthesis, one must understand that the Hantzsch reaction is not a single concerted step, but rather a multi-step cascade[3]. The reaction between the α-haloketone (2-bromo-1-phenylbutan-1-one) and thiourea proceeds through the following sequence:
S-Alkylation (Nucleophilic Attack): The reaction initiates with an
nucleophilic attack by the sulfur atom of thiourea onto the α-carbon of the haloketone[3]. Sulfur is a softer, more polarizable nucleophile than nitrogen, making it the kinetically favored attacking species[2].
Acyclic Thioether Formation: This attack yields an acyclic imino thioether intermediate[4].
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety subsequently attacks the highly electrophilic carbonyl carbon, forming a transient hydroxythiazoline intermediate[4].
Dehydration: Acid-catalyzed elimination of water (dehydration) drives the aromatization, yielding the highly stable 2-aminothiazole ring system[3].
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis cascade.
Reaction Optimization & Data Presentation
The choice of solvent and temperature is critical. The reaction generates hydrobromic acid (HBr) in situ, which can lead to the degradation of sensitive intermediates if the reaction is unnecessarily prolonged[3]. The table below summarizes our optimization data for the cyclization step.
Parameter
Condition A (Suboptimal)
Condition B (Optimal)
Condition C (Suboptimal)
Solvent
Methanol
Ethanol
1,4-Dioxane
Temperature
65°C (Reflux)
78°C (Reflux)
100°C
Reaction Time
120 min
90 min
180 min
Yield (%)
82%
90%
75%
Purity (HPLC)
>95%
>98%
~90%
Mechanistic Impact
Good solubility, but the lower boiling point provides insufficient thermal energy, slowing the final dehydration step.
Ideal balance of solubility and thermal energy. Rapid dehydration prevents byproduct formation.
Sluggish reaction; the non-polar nature of dioxane fails to stabilize the polar imino thioether intermediate.
Causality Insight: Ethanol is selected as the optimal solvent because its dielectric constant perfectly supports the stabilization of the polar intermediates, while its boiling point (78°C) provides optimal thermal energy to drive the final, rate-limiting dehydration step[3].
Synthetic Workflow & Experimental Protocols
The complete synthesis from the α-bromoketone to the final hydrochloride salt is a self-validating system. By isolating the free base via an alkaline workup prior to salt formation, we ensure that unreacted starting materials and polymeric byproducts are completely purged from the final active pharmaceutical ingredient (API).
Caption: Three-step synthetic workflow for 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
Protocol A: Synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (Free Base)
Reactant Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylbutan-1-one (2.27 g) and thiourea (1.14 g) in 25 mL of absolute ethanol. Note: A 1.5 molar excess of thiourea is utilized to suppress side reactions of the highly reactive α-bromoketone and drive the reaction to absolute completion[6].
Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous stirring for 90 minutes.
In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active spot corresponding to the α-bromoketone completely disappears[3].
Solvent Removal: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator.
Alkaline Workup (Critical Step): Suspend the crude residue in 30 mL of 5% aqueous
solution. Causality: The Hantzsch synthesis inherently produces one equivalent of HBr, which protonates the newly formed aminothiazole. Neutralization is strictly required to liberate the free base for organic extraction[6].
Extraction & Isolation: Extract the aqueous suspension with DCM (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and evaporate the solvent to yield the crude free base. Recrystallize from hot ethanol/water to afford pure 5-ethyl-4-phenyl-1,3-thiazol-2-amine[1].
Dissolution: Dissolve the purified free base (1.02 g) in 15 mL of anhydrous diethyl ether in a flame-dried Schlenk flask under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the formation of unpredictable hydrate polymorphs[7].
Acidification: Cool the solution to 0°C using an ice bath. Slowly add the 2.0 M HCl in diethyl ether dropwise over 10 minutes with vigorous stirring. A dense, white crystalline precipitate will form immediately.
Maturation: Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete thermodynamic precipitation of the hydrochloride salt.
Filtration: Filter the precipitate rapidly under vacuum using a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to purge any trace unreacted free base.
Drying: Dry the solid under high vacuum at 40°C for 4 hours. Store the final 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride in a desiccator, as the salt exhibits mild hygroscopicity[7].
Troubleshooting & Quality Control
Low Yield / Sluggish Reaction: Ensure the α-bromoketone is freshly prepared or properly stored. α-Haloketones are prone to photolytic decomposition and polymerization over time, which drastically reduces the available electrophile concentration[3].
Formation of Multiple Isomers/Byproducts: If TLC indicates multiple product spots, the reaction pH may be too acidic, leading to degradation. Ensure the reaction is not overheated beyond 80°C and verify the purity of the thiourea[3].
Gummy Salt Formation: If the final hydrochloride salt oils out instead of crystallizing, moisture has likely compromised the ether. Redissolve the oil in minimal anhydrous methanol and precipitate by adding copious amounts of strictly anhydrous ether.
Using 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl as a pharmaceutical intermediate
Application Note: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl as a Privileged Pharmaceutical Intermediate Executive Summary The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core ph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl as a Privileged Pharmaceutical Intermediate
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents, including kinase inhibitors, anti-tubercular drugs, and anti-inflammatory compounds[1]. Within this class, 5-ethyl-4-phenyl-1,3-thiazol-2-amine HCl represents a highly specialized intermediate. This application note provides drug development professionals with a comprehensive, self-validating guide to the synthesis, structural rationale, and downstream functionalization of this critical building block.
Pharmacological Rationale & Structural Causality
The specific substitution pattern of 5-ethyl-4-phenyl-1,3-thiazol-2-amine is not arbitrary; it is engineered to maximize target affinity and pharmacokinetic stability[2].
C4-Phenyl Substitution: The rigid aromatic ring at the C4 position provides essential geometry for π-π stacking or cation-π interactions within the hydrophobic binding pockets of target proteins (e.g., bacterial enzymes or human kinases)[2].
C5-Ethyl Substitution: Unlike rigid aryl groups, the C5-ethyl chain acts as a tunable, lipophilic vector. Its conformational flexibility allows the molecule to optimize van der Waals contacts within narrow hydrophobic crevices, significantly enhancing both target affinity and cellular membrane permeability[2].
Hydrochloride (HCl) Salt Form: The free base of 2-aminothiazoles is prone to oxidative degradation and exhibits poor aqueous solubility. Conversion to the HCl salt protonates the endocyclic nitrogen, which dramatically improves shelf-life stability, crystalline handling characteristics, and solubility in polar solvent systems used in downstream biological assays[1].
Mechanistic Insights: The Hantzsch Thiazole Cyclization
The most robust method for synthesizing 5-ethyl-4-phenyl-1,3-thiazol-2-amine is the classical Hantzsch reaction, utilizing 2-bromo-1-phenylbutan-1-one and thiourea[1][3].
Reaction Causality:
Initiation: The reaction is driven by the strong nucleophilicity of the thiourea sulfur atom, which selectively attacks the α-carbon of the haloketone. This displaces the bromide ion to form an S-alkylation intermediate[1].
Cyclization: The proximal primary amine of the thiourea moiety undergoes an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon, forming a cyclic hemiaminal intermediate[1].
Aromatization: Acid-catalyzed dehydration removes a water molecule, driving the thermodynamic collapse of the intermediate into the fully aromatized, stable 2-aminothiazole ring[1].
Mechanistic pathway of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl synthesis via Hantzsch cyclization.
Data Presentation: Reaction Optimization
While traditional Hantzsch syntheses utilize ethanol at reflux, modern green chemistry approaches have demonstrated that alternative solvents or catalytic systems can improve yields and reduce environmental impact[1][4]. The table below summarizes the quantitative data for optimizing the cyclization step.
Table 1: Optimization of 2-Aminothiazole Hantzsch Cyclization Conditions
Solvent System
Catalyst / Additive
Temperature
Time
Yield (%)
Environmental Impact
Ethanol (Absolute)
None
Reflux (78 °C)
2-4 h
75-85%
Moderate (VOC)
PEG-400
Cu(OAc)₂ / I₂
80 °C
1-2 h
80-92%
Low (Green Solvent)
Solvent-Free
None
100 °C (Melt)
< 1 h
60-70%
Very Low
Tetrahydrofuran
Et₃N
Room Temp
12-16 h
50-65%
High
Note: Data synthesized from comparative methodologies for 2-aminothiazole library generation[1][2][4].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis and Isolation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
This protocol ensures high purity by isolating the free base first, followed by controlled salt formation to prevent the entrapment of unreacted starting materials.
Condensation: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylbutan-1-one (10.0 mmol) and thiourea (12.0 mmol, 1.2 eq) in 50 mL of absolute ethanol[1][3]. Causality: A slight stoichiometric excess of thiourea ensures the complete consumption of the lachrymatory haloketone, simplifying downstream purification.
Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2-4 hours[1].
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 3:1). The protocol is self-validating when the starting haloketone (R_f ~0.7) disappears entirely, replaced by a new UV-active product spot (R_f ~0.3)[1][3].
Isolation of Free Base: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) to liberate the free base. Extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate[1].
Salt Formation: Dissolve the crude free base in 20 mL of anhydrous diethyl ether. Place the flask in an ice bath (0 °C) and dropwise add 2M HCl in diethyl ether until precipitation ceases. Causality: Utilizing anhydrous ethereal HCl prevents hydrolysis and drives the precipitation of a highly crystalline, analytically pure HCl salt.
Validation: Filter the precipitate, wash with cold ether, and dry under vacuum. Confirm identity via LC-MS (Expected [M+H]⁺ = 205.08) and ¹H NMR (DMSO-d₆)[3][5].
Protocol 2: Downstream Functionalization - Amidation for Lead Generation
The 2-amino group is a versatile nucleophile for generating amide libraries, a critical step in synthesizing anti-tubercular or kinase-inhibitory analogs[2].
Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous DCM. Add PyBOP (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: PyBOP efficiently activates the acid without generating the insoluble urea byproducts associated with DCC. DIPEA acts as a non-nucleophilic base to neutralize the HCl from the thiazole salt, freeing the amine for nucleophilic attack[2].
Coupling: Add 5-ethyl-4-phenyl-1,3-thiazol-2-amine HCl (1.0 eq) to the activated mixture. Stir for 16 hours at room temperature[2].
In-Process Control: LC-MS analysis must indicate the complete disappearance of the m/z 205 peak and the appearance of the target amide mass.
Workup: Quench the reaction with water, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, DCM:MeOH gradients)[2].
Downstream functionalization pathways of the 2-aminothiazole core for drug discovery.
References
A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives - Bentham Science
[Link]
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica
[Link]
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC / NIH[Link]
Application Note: Coupling Procedures for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine with Carboxylic Acids
Executive Summary This technical guide details the optimized protocols for forming amide bonds between 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (referred to herein as Thiazole-NH2 ) and various carboxylic acids. The 2-aminot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the optimized protocols for forming amide bonds between 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (referred to herein as Thiazole-NH2 ) and various carboxylic acids.
The 2-aminothiazole scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, the exocyclic amine at the C2 position exhibits significantly reduced nucleophilicity compared to standard anilines due to resonance delocalization into the electron-deficient thiazole ring. Consequently, standard coupling protocols (e.g., EDC/NHS) often result in poor conversion or require forcing conditions.
This guide presents three validated methodologies ranging from classical activation to modern high-performance coupling agents, ensuring high yields and purity.
Mechanistic Insight & Pre-Reaction Analysis
Nucleophilicity Challenge
The primary challenge in coupling Thiazole-NH2 is its low basicity (pKa of conjugate acid
5.3). The lone pair on the exocyclic nitrogen is heavily delocalized into the -system of the thiazole ring and the endocyclic nitrogen.
Implication: The amine is a poor nucleophile.
Solution: The carboxylic acid must be activated to a highly reactive species (Acid Chloride, Acylium ion, or Active Ester) to drive the reaction forward.
Regioselectivity
While 2-aminothiazoles possess two nitrogen atoms, acylation predominantly occurs at the exocyclic amine (N-acylation) rather than the endocyclic ring nitrogen, provided standard conditions are used. However, under forcing conditions or with specific bases, tautomerization can lead to trace ring-nitrogen acylation.
Visualizing the Workflow
The following decision tree outlines the selection of the optimal coupling strategy based on the carboxylic acid substrate.
Figure 1: Decision matrix for selecting the appropriate coupling methodology.
Experimental Protocols
Method A: Acid Chloride Activation (The Robust Standard)
Best for: Achiral, stable carboxylic acids; Large-scale synthesis.
Mechanism: Conversion of acid to acid chloride followed by nucleophilic attack.
Best for: Discovery chemistry, library synthesis, acids sensitive to low pH.
Mechanism: Formation of an active ester (OBt/OAt) that reacts faster with the weak amine.
Best for: Weak amines, chiral acids (low epimerization), and easy work-up.
Mechanism: T3P acts as a kinetic water scavenger, driving equilibrium toward the amide.
Protocol
Setup:
Combine Thiazole-NH2 (1.0 equiv), Carboxylic Acid (1.1 equiv), and Pyridine (3.0 equiv) in Ethyl Acetate or 2-MeTHF.
Initiation:
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
Reaction:
Allow to warm to RT.[1][2][3] If conversion is slow after 4 hours, heat to reflux (EtOAc boiling point ~77°C).
Work-up:
T3P by-products are water-soluble. Simply wash the reaction mixture with water, 1M NaOH, and 1M HCl.
Comparative Analysis of Reagents
Feature
Acid Chloride (Method A)
HATU (Method B)
T3P (Method C)
Reactivity
Very High
High
Moderate-High
Atom Economy
High
Low (Large by-products)
Moderate
Epimerization Risk
High
Low
Very Low
Work-up
Extraction
Extraction + Wash
Simple Wash
Cost
Low
High
Moderate
Suitability for Thiazole
Excellent
Good (requires heat)
Excellent
Troubleshooting & Optimization
Common Failure Modes
Low Conversion: The amine is too electron-deficient.
Fix: Switch to Method A (Acid Chloride) or heat Method B/C to 80°C. Use Microwave irradiation (100°C, 30 min) for rapid conversion.
Solubility Issues: The 4-phenyl-5-ethyl substitution makes the amine lipophilic, but the salt forms may precipitate.
Fix: Use DMF/DCM mixtures. Avoid protic solvents like Methanol which can interfere with activated esters.
N- vs. Ring-N Acylation:
Observation: If a product mass is correct but NMR shows shifts in the ring protons inconsistent with amide formation.
Fix: Use thermodynamically controlled conditions (Reflux). The exocyclic amide is generally the thermodynamic product.
Reaction Pathway Visualization
Figure 2: Kinetic pathway of the amidation reaction.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
BenchChem. (2025).[1][2] Protocol for N-Alkylation and Acylation of 2-Aminothiazoles. Link (Cited via search context 1.14).
Due-Hansen, M. E., et al. (2015).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6] Organic & Biomolecular Chemistry, 14, 430-433. Link
Application Notes and Protocols for the Preparation of Stock Solutions of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride
Introduction 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is a synthetic small molecule belonging to the diverse and biologically significant class of thiazole derivatives. Compounds containing the thiazole ring ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is a synthetic small molecule belonging to the diverse and biologically significant class of thiazole derivatives. Compounds containing the thiazole ring are integral to numerous natural and synthetic products, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The hydrochloride salt form of this amine-containing compound is often utilized to improve its solubility and stability.
Accurate and reproducible in vitro and in vivo experimental outcomes are critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride to ensure its integrity and performance in downstream applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is fundamental to its effective use. The following table summarizes key properties.
Calculated from the free base (219.30 g/mol ) and HCl (36.46 g/mol ).[4][5]
Appearance
Typically a solid powder.
General knowledge for small molecule hydrochlorides.
Purity
>95% (recommended)
Purity should be confirmed from the Certificate of Analysis (CoA).
Solubility
See Section 3.0
General solubility for thiazole derivatives suggests good solubility in DMSO and ethanol.[2]
Stability
See Section 5.0
Thiazole compounds can be susceptible to oxidation and hydrolysis.[3]
Solvent Selection and Solubility Considerations
The choice of an appropriate solvent is paramount for the preparation of a stable and usable stock solution. The hydrochloride salt form generally enhances aqueous solubility compared to the free base; however, for many organic small molecules, organic solvents are still required for high-concentration stock solutions.
3.1 Recommended Solvents
Dimethyl Sulfoxide (DMSO): DMSO is a highly versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. It is the recommended primary solvent for creating high-concentration stock solutions of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride. For cellular assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[6]
Ethanol (EtOH): Ethanol is a less toxic alternative to DMSO for many cell-based applications. While it may not achieve the same high concentrations as DMSO, it can be a suitable choice for intermediate dilutions.[6]
Aqueous Buffers (with caution): Direct dissolution in aqueous buffers is generally not recommended for high-concentration stocks of hydrophobic compounds. Sparingly soluble behavior is common for thiazole derivatives in aqueous solutions.[2] If an aqueous working solution is required, it should be prepared fresh by diluting a high-concentration organic stock solution.
3.2 Solubility Testing (Small-Scale)
If solubility information is not provided by the supplier, a small-scale solubility test is recommended before preparing a large batch of stock solution. This can be done by attempting to dissolve a small, pre-weighed amount of the compound in a known volume of the chosen solvent to achieve the target concentration.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride in DMSO.
Preparation: Ensure the work area is clean and that all necessary PPE is worn. Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Tare a sterile, labeled microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 2.57 mg) of the compound into the tube.
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation
A schematic overview of the key steps for preparing a stock solution.
Storage and Stability
Proper storage is crucial to maintain the long-term stability and activity of the compound.
5.1 Storage Conditions
Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
Stock Solutions: Store DMSO stock solutions in tightly sealed, single-use aliquots at -20°C for short- to medium-term storage (weeks to months) and at -80°C for long-term storage (months to years).[3]
5.2 Stability Considerations
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Light Sensitivity: Protect both the solid compound and its solutions from light to prevent photodegradation. Use amber vials or wrap tubes in foil.
Oxidation and Hydrolysis: The thiazole ring can be susceptible to S-oxidation by DMSO, especially at elevated temperatures or in the presence of light.[3] Using anhydrous DMSO and storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation and hydrolysis.[3]
Safety Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem.
Cayman Chemical. (2022).
Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org.
PubChem. (n.d.). Hydrochloric Acid. National Center for Biotechnology Information. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 5-(4-ETHYLPHENYL)-1,3,4-THIADIAZOL-2-AMINE. Retrieved from [Link]
BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
Application Note & Protocols: Strategic Handling and Storage of Hygroscopic Thiazole Amine Salts
For: Researchers, scientists, and drug development professionals Abstract Thiazole amine salts are a pivotal class of compounds in pharmaceutical research and development, forming the backbone of numerous active pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Abstract
Thiazole amine salts are a pivotal class of compounds in pharmaceutical research and development, forming the backbone of numerous active pharmaceutical ingredients (APIs). However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges to their stability, handling, and ultimate efficacy.[1][2] This document provides a comprehensive guide to the best practices for the handling and storage of these sensitive materials. We will delve into the mechanistic underpinnings of moisture-induced degradation, outline rigorous protocols for environmental control, and detail validated methods for assessing water content and stability. Adherence to these guidelines is critical for ensuring the integrity, purity, and reproducibility of experimental results involving hygroscopic thiazole amine salts.
The Challenge of Hygroscopicity in Thiazole Amine Salts
Hygroscopicity in pharmaceutical solids can lead to a cascade of undesirable physical and chemical changes.[2] For thiazole amine salts, the uptake of atmospheric moisture can initiate several degradation pathways, compromising the compound's integrity.
1.1. Physical Instability
The initial absorption of water can lead to physical changes such as:
Caking and Clumping: Powders may lose their free-flowing nature, agglomerating into clumps. This significantly impacts accurate weighing and dispensing for downstream applications.[1]
Deliquescence: In environments with high relative humidity, highly hygroscopic salts may absorb enough water to dissolve, transitioning from a solid to a liquid state.[3]
Polymorphic Transformation: The presence of water can induce changes in the crystalline structure of the salt, potentially altering its solubility, bioavailability, and stability.
1.2. Chemical Degradation Pathways
The presence of water can act as a reactant or a facilitator in several chemical degradation pathways for thiazole amine salts:
Hydrolysis: The thiazole ring itself or labile functional groups (e.g., esters, amides) attached to it can be susceptible to hydrolysis, leading to ring-opening or cleavage of side chains.[4][5] This is a primary concern as it directly alters the chemical structure of the active molecule.
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[4][5] Moisture can facilitate oxidative processes, especially in the presence of atmospheric oxygen.
Salt Disproportionation: The absorbed water can alter the ionic equilibrium of the salt, potentially leading to the precipitation of the free base or the formation of a different salt form with altered properties.
The following diagram illustrates the primary degradation pathways initiated by moisture absorption.
Caption: Moisture-induced degradation pathways for hygroscopic thiazole amine salts.
Controlled Environment and Storage
The cornerstone of preserving the integrity of hygroscopic thiazole amine salts is the stringent control of the storage environment. The primary parameters to manage are relative humidity (RH) and temperature.
2.1. Relative Humidity (RH) Control
Maintaining a low RH is paramount.[1] For many hygroscopic APIs, storage in an environment with a controlled RH of 40% to 60% is often recommended to prevent significant moisture uptake.[6] However, for highly sensitive compounds, much lower humidity levels are necessary.
Provides the highest level of protection from moisture and oxygen.[7]
2.2. Temperature Control
Temperature fluctuations can directly impact the air's capacity to hold moisture.[1][8] Therefore, a stable temperature is crucial for maintaining a stable RH.
Recommended Storage Temperature: Unless the compound is thermally labile, storage at a controlled room temperature of 20-25°C is generally acceptable, provided RH is controlled.
Refrigerated/Frozen Storage: For thermally sensitive compounds, storage at 2-8°C or -20°C is necessary.[9] However, it is critical to allow the container to equilibrate to room temperature before opening to prevent condensation on the cold compound.
Packaging and Handling Protocols
Proper packaging acts as the primary barrier against moisture ingress.[10]
3.1. Primary Packaging
Material Selection: Glass is an excellent moisture barrier.[9] Amber glass should be used for light-sensitive compounds.[9] For larger quantities, high-density polyethylene (HDPE) or polypropylene (PP) containers with tight-fitting closures can be suitable.[11][12]
Container Sealing: All containers must be tightly sealed immediately after use.[1] For highly sensitive materials, consider containers with liners or gaskets to ensure an airtight seal.
3.2. Secondary Packaging and Desiccants
For added protection, especially during shipping or long-term storage, secondary packaging is recommended.
Moisture Barrier Bags: Placing the primary container inside a sealed moisture barrier bag (e.g., foil-laminated) provides an additional layer of protection.[13][14]
Use of Desiccants: Small packets of desiccant (e.g., silica gel, molecular sieves) should be placed inside the secondary packaging to absorb any moisture that may penetrate.[12][13] Do not place desiccants in direct contact with the thiazole amine salt.
3.3. Handling Workflow
The following workflow should be adopted when handling hygroscopic thiazole amine salts:
Caption: Recommended workflow for handling hygroscopic thiazole amine salts.
Analytical Protocols for Moisture Content and Stability
Regularly assessing the water content and stability of hygroscopic compounds is essential for quality control.
4.1. Protocol: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical substances.[15][16][17] It is a specific and quantitative method based on the reaction of water with iodine.[15]
Principle: The sample is dissolved in a suitable solvent and titrated with a KF reagent containing iodine. The endpoint is reached when all the water has been consumed, which is detected potentiometrically.
Methodology:
Instrument Setup: Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. The coulometric method is preferred for very low water content (<1%).[18]
Solvent Preparation: Add the appropriate KF solvent (e.g., anhydrous methanol) to the titration vessel.
Pre-titration: Titrate the solvent to an endpoint to eliminate any residual moisture.
Sample Preparation: In a low-humidity environment (glove box or dry bag), accurately weigh a suitable amount of the thiazole amine salt. The sample size will depend on the expected water content.
Sample Introduction: Quickly transfer the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture ingress.
Titration: Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.
Calculation: The instrument software will calculate the water content as a percentage or in parts per million (ppm). The calculation is based on the volume of titrant consumed and its known water equivalence factor.[16]
4.2. Protocol: Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the chemical purity of the thiazole amine salt over time. This method must be able to separate the intact compound from any potential degradation products.
Methodology:
Method Development (Forced Degradation): To develop a stability-indicating method, the thiazole amine salt should be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic).[19] This helps to generate potential degradation products.
Chromatographic Conditions:
Column: A C18 reversed-phase column is often a good starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation of the parent compound and its degradants.
Detection: UV detection at a wavelength where the thiazole amine salt and its expected degradants absorb is common.
Sample Preparation:
Prepare a stock solution of the thiazole amine salt in a suitable solvent at a known concentration.
For stability testing, retrieve samples from the controlled storage conditions at specified time points (e.g., 0, 3, 6, 12 months).[20]
Prepare the samples for injection by diluting them to the appropriate concentration.
Analysis and Data Interpretation:
Inject the samples onto the HPLC system.
Monitor the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.
Quantify the parent compound (assay) and any degradants. An increase in total impurities over time indicates instability under the tested storage conditions.
Conclusion
The hygroscopic nature of thiazole amine salts necessitates a systematic and rigorous approach to their handling and storage. By understanding the mechanisms of moisture-induced degradation and implementing the protocols outlined in this note—including stringent environmental control, appropriate packaging, and diligent analytical monitoring—researchers can ensure the stability and integrity of these valuable compounds. This proactive management of hygroscopicity is fundamental to achieving reliable, reproducible, and high-quality scientific outcomes in drug discovery and development.
References
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Vertex AI Search.
5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. (2021, November 17). Southern Packaging, LP.
What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?. (2018, March 16). Adhesives & Sealants Industry.
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
Water Determination by Karl Fischer Titration. (n.d.). Metrohm.
Types of Moisture-Proof Packaging for Sensitive Products. (2025, April 30). Xinfuda.
How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.
Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets.
Improving the stability of thiazole compounds in DMSO for long-term storage. (n.d.). Benchchem.
Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 18). PMC.
Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM.
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
Thiazole. (n.d.). Wikipedia.
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC.
Humidity For Laboratories. (n.d.). Condair.
Stability Testing for Drug Substances and Products. (n.d.). Pharmaceutical Technology.
Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (n.d.). Benchchem.
Moisture Barrier Packaging: How It Works & Best Materials. (2025, February 27). Codefine.
Proposed degradation pathways of THIA and associated enzymes. (n.d.). ResearchGate.
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. (2011, December 15). Atmospheric Chemistry and Physics.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
Humidity Control in Climatic Chambers: A Complete Technical Guide. (2026, January 9). FDM.
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). ResearchGate.
Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter.
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). ResearchGate.
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. (2019, April 2). Environmental Science & Technology.
STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Lejan Team.
Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. (2025, October 26). Thermoline Scientific.
How do you handle hygroscopic salts?. (2016, September 14). HepatoChem.
Humidity: A Vital but Often Overlooked Parameter in Materials Research. (2021, October 5). Lab Manager.
Finding a Humidification Solution in the Laboratory: The Damage Uncontrolled Humidity Can Do. (2016, November 4). Smart Fog.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ResearchGate.
Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (n.d.). Benchchem.
Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2022, February 1). ResearchGate.
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research.
Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. (2021, October 10). PubMed.
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (n.d.). CNGBdb.
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. (2022, January 4). RSC Publishing.
Chemical Compatibility Calculator. (n.d.). DWK Life Sciences.
CHEMICAL COMPATIBILITY CHART. (n.d.). Thermo Fisher Scientific.
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021, November 24). PMC.
In vitro assay methods using 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride
Application Note: In Vitro Assay Methodologies for α7 nAChR Positive Allosteric Modulators Using 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride Executive Summary & Scientific Rationale As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Assay Methodologies for α7 nAChR Positive Allosteric Modulators Using 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter researchers struggling to develop robust in vitro assays for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The native α7 nAChR is notoriously difficult to assay because it rapidly inactivates (desensitizes) within 100 milliseconds of agonist binding[1]. This transient opening prevents sufficient intracellular calcium accumulation, rendering standard high-throughput calcium flux assays virtually useless.
To bypass this biological bottleneck, researchers utilize Positive Allosteric Modulators (PAMs). 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is a validated PAM that binds to an allosteric site on the receptor. Rather than activating the receptor directly, it fundamentally alters the channel's gating kinetics—delaying desensitization and increasing the open probability[1]. This application note delineates the self-validating protocols required to successfully assay this compound, explaining the biophysical causality governing each methodological choice.
Mechanism of Action: Overcoming Rapid Desensitization
To design an effective assay, one must understand the kinetic states of the α7 nAChR. When an orthosteric agonist (like Acetylcholine) binds, the channel opens but almost immediately collapses into a ligand-bound, closed "desensitized" state. 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride acts as a Type II PAM. It destabilizes this desensitized state, forcing the channel to remain open longer, thereby allowing a massive influx of calcium that can be easily quantified.
Fig 1: Mechanism of α7 nAChR activation and delayed desensitization by PAMs.
This protocol transforms an undetectable transient current into a robust, high-throughput-compatible fluorescent readout by leveraging the PAM's ability to accumulate intracellular calcium.
Self-Validating Control System:
Negative Control: Buffer + 10 µM 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (Validates that the PAM lacks intrinsic orthosteric agonist activity).
Positive Control: 10 µM PNU-282987 (selective α7 agonist) + 10 µM PNU-120596 (established Type II PAM) to define the maximum dynamic range of the system.
Step-by-Step Methodology:
Cell Line Engineering (Causality): Culture HEK293 cells stably co-transfected with human α7 nAChR and the chaperone protein RIC-3. Why? Without RIC-3, α7 subunits fail to fold properly and cannot traffic to the plasma membrane, resulting in null baseline signals[1].
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C. Include 2.5 mM Probenecid in the assay buffer. Why? Probenecid inhibits multidrug resistance proteins (e.g., MRP1), preventing the active extrusion of the fluorescent dye from the cytosol.
Washing: Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) to remove residual culture media. Why? Serum contains esterases that prematurely cleave Fluo-4 AM outside the cell, causing high background fluorescence.
PAM Pre-Incubation: Add 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (dose-response range: 0.1 µM to 30 µM) and incubate for 15 minutes at room temperature. Why? Allosteric binding sites often reside in lipophilic transmembrane domains; sufficient equilibration time is required for the PAM to partition into the membrane and bind the receptor.
Kinetic Readout: Transfer to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject an EC20 concentration of Acetylcholine (ACh), and record the kinetic response (Area Under the Curve) for 3 minutes.
While FLIPR assays measure bulk calcium accumulation, patch-clamp electrophysiology is required to resolve the precise gating kinetics altered by the PAM.
Step-by-Step Methodology:
System Setup (Causality): Utilize a piezoelectric or gravity-driven rapid U-tube application system. Why? Standard bath perfusion exchanges fluid in ~1-2 seconds. Because α7 nAChR desensitizes in <100 ms[1], bath application will completely miss the peak current. A U-tube system achieves solution exchange in <10 ms.
Intracellular Solution Preparation: Prepare pipette solution containing 135 mM CsCl, 10 mM HEPES, 10 mM EGTA, and 2 mM MgATP (pH 7.2). Why? Cesium (Cs+) replaces Potassium (K+) to block endogenous outward potassium currents, effectively isolating the inward Na+/Ca2+ current mediated by the nAChR. EGTA buffers intracellular calcium to prevent calcium-dependent run-down of the receptor.
Recording: Establish whole-cell configuration and voltage-clamp the cell at a holding potential of -70 mV.
Baseline Agonist Application: Apply 100 µM ACh for 1 second. Record the rapid peak and subsequent desensitization decay (τ ~50 ms).
Washout: Perfuse with standard extracellular buffer for 2 minutes. Why? To allow the receptors to completely recover from the desensitized state back to the resting state.
PAM Co-Application: Co-apply 100 µM ACh + 10 µM 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride. Measure the new peak amplitude and the decay time constant (τ).
Quantitative Data Presentation
The following table summarizes the expected in vitro pharmacological parameters when validating 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
Application Note: Scalable Hantzsch Synthesis and Isolation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Compound Identifiers: Free Base CAS: 34176-47-1 | Hydrochloride Salt CAS: 859469-67-3 Introduction and Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists
Compound Identifiers: Free Base CAS: 34176-47-1 | Hydrochloride Salt CAS: 859469-67-3
Introduction and Mechanistic Rationale
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a highly versatile aminothiazole building block, frequently utilized in the development of positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs)[1] and various peptide modifications. The most robust and scalable method for constructing the 2-aminothiazole core is the classical Hantzsch thiazole synthesis, first reported in 1887[2].
At a fundamental level, the Hantzsch synthesis involves the condensation of an
-haloketone with a thiourea derivative[3]. For this specific target, the reaction between 2-bromo-1-phenylbutan-1-one and thiourea yields the thiazole ring. While the reaction is highly efficient, scale-up introduces distinct challenges:
Exotherm Management: The initial nucleophilic attack of the thiourea sulfur onto the
-carbon of the bromoketone, followed by cyclization and dehydration, is exothermic.
Impurity Profile: Direct isolation of the hydrobromide salt (formed in situ from the displaced bromide) often traps unreacted thiourea and colored polymeric byproducts.
Polymorphism and Handling: The free base can be difficult to handle as a solid on a large scale. Converting the purified free base into a hydrochloride (HCl) salt ensures high crystallinity, improved shelf-life, and reliable solubility for downstream biological assays or coupling reactions[1].
To achieve a self-validating and highly pure process, our protocol intentionally breaks the crude hydrobromide salt into the free base using an aqueous alkaline wash, extracts the product into an organic phase, and subsequently precipitates the highly pure HCl salt.
Process Workflow Visualization
Process workflow for the scalable synthesis and purification of the target aminothiazole.
Scale-Up Metrics and Quantitative Data
The following table summarizes the process parameters and analytical outcomes observed during the transition from a 10-gram laboratory scale to a 1-kilogram pilot scale. The data demonstrates that the biphasic workup and subsequent salt formation maintain high purity without a significant drop in yield.
Parameter
Lab Scale (10 g)
Pilot Scale (1.0 kg)
Causality / Observation
Solvent Volume (EtOH)
50 mL
5.0 L
Scaled linearly; maintains optimal concentration (~0.8 M) to prevent stalling[4].
Reaction Time
3 hours
4.5 hours
Extended at scale to account for heat transfer limitations during reflux[5].
Free Base Yield (Crude)
92%
89%
Slight loss to aqueous phase during NaOH/EtOAc partitioning[1].
High purity achieved via selective precipitation of the HCl salt in MTBE.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each phase of the reaction has reached completion before proceeding, minimizing the propagation of impurities.
Phase 1: Hantzsch Condensation
Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an inert nitrogen sweep.
Reagent Charging: Charge the reactor with absolute ethanol (5.0 L per kg of starting material). Add 2-bromo-1-phenylbutan-1-one (1.0 equivalent).
Thiourea Addition: Add thiourea (1.2 to 1.5 equivalents) portion-wise at room temperature[5]. Expert Insight: A slight excess of thiourea drives the reaction to completion and is easily removed during the aqueous workup.
Heating: Gradually heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 3 to 5 hours.
IPC Check: Sample the reaction mixture, dilute in methanol, and analyze via TLC or HPLC. The reaction is deemed complete when the 2-bromo-1-phenylbutan-1-one is
1.0% relative to the product.
Phase 2: Free Base Isolation
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove approximately 70% of the ethanol[4].
Neutralization: Cool the residue to 10°C. Slowly add 1N NaOH (or 5% NaHCO₃) until the pH of the aqueous phase reaches 9.0–10.0[1][5]. Expert Insight: This step breaks the intermediate thiazolium hydrobromide, generating the free 5-ethyl-4-phenyl-1,3-thiazol-2-amine and pushing it out of the aqueous phase.
Extraction: Partition the mixture with Ethyl Acetate (EtOAc) (3 x 3.0 L per kg). Separate the layers. The organic layer contains the target free base, while unreacted thiourea and inorganic salts remain in the aqueous layer[1][4].
Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude free base as a viscous oil or low-melting solid[1].
Phase 3: Hydrochloride Salt Formation
Dissolution: Dissolve the crude free base in Methyl tert-butyl ether (MTBE) or a mixture of EtOAc/Isopropanol (approx. 4.0 L per kg).
Acidification: Cool the solution to 0–5°C. Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanol) dropwise under vigorous stirring. A white to off-white precipitate will immediately begin to form.
Maturation: Stir the resulting slurry at 0°C for 2 hours to ensure complete crystallization and maximum particle size growth.
Filtration & Drying: Filter the solid under a nitrogen blanket. Wash the filter cake with cold MTBE (2 x 1.0 L). Dry the solid in a vacuum oven at 40°C until a constant weight is achieved, yielding 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride.
References
Title: Supporting Information Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2
Source: Amazon Web Services (AWS) / Peer-reviewed supplementary data
URL: [Link]
Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor
Source: Google Patents
URL
Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach
Source: ChemRxiv
URL: [Link]
Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides
Source: PubMed Central (PMC) / NIH
URL: [Link]
Welcome to the technical support hub for the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride . This specific scaffold is synthesized via the Hantzsch Thiazole Synthesis , a condensation reaction between an
While the Hantzsch synthesis is generally robust, the specific substitution pattern here (4-phenyl, 5-ethyl) introduces steric constraints at the C5 position that often result in lower yields compared to unsubstituted analogs. This guide addresses the kinetic barriers and purification bottlenecks specific to this 4,5-disubstituted system.
nucleophilic attack followed by cyclodehydration.[7]
The "Golden" Protocol (Baseline Reference)
Before troubleshooting, ensure your baseline protocol matches this optimized workflow. Deviations here are the most common source of yield loss.
Step
Parameter
Specification
Technical Rationale
1
Stoichiometry
1.0 eq Ketone : 1.2 eq Thiourea
Excess thiourea drives the reaction to completion, compensating for potential oxidative dimerization of thiourea to formamidine disulfide.
2
Solvent
Ethanol (5-10 volumes)
High solubility of reactants; product salt often precipitates or crystallizes upon cooling.
3
Temperature
Reflux ()
Essential to overcome the steric hindrance of the ethyl group at the -position.
4
Time
4–6 Hours
Monitor by TLC. 4,5-disubstituted thiazoles form slower than monosubstituted ones.
5
Workup (Critical)
Two-Step Salt Switch
Do not try to crystallize the HBr salt directly. Neutralize to free base, purify, then form HCl salt.
Troubleshooting Dashboard
Issue A: Low Yield (<50%)
Diagnosis:
The primary culprit in this specific synthesis is the instability of 2-bromo-1-phenylbutan-1-one . Secondary
-bromoketones degrade rapidly (dehalogenation) in the presence of light or moisture, or they polymerize.
Corrective Actions:
Re-Brominate Freshly: Do not use bromoketone stored for >1 week. Synthesize it from butyrophenone and bromine/HBr in acetic acid immediately before the thiazole coupling.
The "Scavenger" Method: Add 0.5 eq of Sodium Acetate to the reaction mixture. This buffers the HBr generated, preventing acid-catalyzed degradation of the starting material before it can react with thiourea.
Concentration Check: Run the reaction at a higher concentration (0.5 M - 1.0 M). Dilution favors intermolecular side reactions over the desired intramolecular cyclization.
Issue B: Product is a Sticky Oil / Cannot Crystallize
Diagnosis:
You are likely trying to isolate the intermediate Hydrobromide salt , which is often hygroscopic and forms oils due to impurities. Alternatively, the free base is contaminated with unreacted ketone.
(pH 9–10). The free base will precipitate as a solid or distinct oil.
Extract with Ethyl Acetate, dry, and evaporate.
HCl Salt Formation (The "Dry" Method):
Dissolve the purified free base in minimal anhydrous Ethanol or Diethyl Ether.
Add 4M HCl in Dioxane dropwise at
.
The hydrochloride salt will precipitate as a fine, non-sticky white solid.
Issue C: Impurity Spots on TLC (
)
Diagnosis:
This is often the dehalogenated ketone (butyrophenone) or the disulfide dimer of thiourea.
Corrective Actions:
Inert Atmosphere: Run the reaction under Nitrogen/Argon. Thiourea oxidizes to formamidine disulfide in air, consuming your reagent and dirtying the mixture.
Wash Step: When isolating the free base, wash the organic layer with aqueous sodium thiosulfate to remove iodine/oxidized sulfur species.
Advanced Optimization: Breaking the Yield Ceiling
For researchers needing >80% yield or working on scale-up, traditional reflux is often insufficient due to the steric bulk of the ethyl group.
Protocol: Combine reactants in Ethanol. Irradiate at
for 10–20 minutes.
Benefit: The rapid heating profile minimizes thermal degradation of the bromoketone, often boosting yield by 15–20%.
Method 2: Catalyst Additives
Additive:
-Cyclodextrin (10 mol%) in water/ethanol.
Mechanism: Cyclodextrin forms a host-guest complex with the hydrophobic ketone, increasing its solubility and susceptibility to nucleophilic attack by thiourea in aqueous media.
Visualizing the Workflow
Figure 1: Reaction Logic & Critical Control Points
Caption: Critical path for synthesis. Note the "Red Diamond" indicating the instability of the bromoketone intermediate.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for resolving common synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use 2-chloroketone instead of 2-bromoketone?A: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond. If you must use the chloro-derivative, add Sodium Iodide (0.1 eq) as a catalyst (Finkelstein reaction in situ) to accelerate the reaction [1].
Q: My product is pink/red. Is it ruined?A: Not necessarily. Thiazoles can oxidize slightly to form colored impurities. Recrystallize the final HCl salt from Isopropanol/Ethanol (9:1) with a pinch of activated charcoal to remove the color.
Q: Why is the melting point lower than reported?A: This usually indicates trapped solvent or incomplete salt formation. The HCl salt is hygroscopic. Dry the final solid in a vacuum oven at
over for 24 hours.
References
Hantzsch Thiazole Synthesis Optimization : BenchChem. (2025).[3][7] Optimization of Hantzsch thiazole synthesis reaction conditions. Retrieved from
Microwave Assisted Synthesis : Potewar, T. M., et al. (2025). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. ResearchGate. Retrieved from
Purification of Thiazole Salts : U.S. Patent Office. (1949). Purification of 2-aminothiazole. US2489038A. Retrieved from
Green Chemistry Approaches : MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives. Retrieved from
Technical Support Center: Troubleshooting 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl Solubility
Welcome to the Advanced Formulation & Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted thiazole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation & Troubleshooting Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted thiazole derivatives. 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl (CAS 34176-47-1)[1] is a classic example of a "deceptively simple" salt. While hydrochloride salts are generally presumed to be water-soluble, the massive hydrophobic bulk of the 4-phenyl and 5-ethyl moieties often overpowers the solvation energy provided by the protonated amine.
Dissolving this compound is not merely a physical mixing process; it is a thermodynamic negotiation between the crystal lattice energy of the solid and the solvation energy of the liquid. This guide deconstructs the thermodynamic and kinetic barriers to its solubility and provides self-validating protocols to ensure reliable experimental readouts.
Diagnostic Decision Tree
Before adjusting your formulation, identify the thermodynamic root cause of your precipitation using the workflow below.
Diagnostic workflow for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl solubility issues.
Q1: Why does my compound dissolve clearly in pure water but instantly precipitate when added to PBS or cell culture media?The Causality: pH-induced free-basing. The pKa of the unsubstituted 2-aminothiazole core is approximately 5.36[2]. Biological buffers like PBS are maintained at a physiological pH of 7.4. When your HCl salt enters this environment, the pH is nearly two units above its pKa, causing >99% of the molecules to rapidly deprotonate. The resulting free base, burdened by the lipophilic 4-phenyl and 5-ethyl groups, has virtually zero aqueous solubility and crashes out of solution immediately.
The Solution: Do not use direct aqueous dilution for physiological assays. Pre-dissolve the compound in a water-miscible co-solvent (e.g., DMSO) and dilute it into media containing a carrier protein (like 10% FBS or 1% BSA) which can bind the lipophilic free base and keep it in suspension.
Q2: I am using pure deionized water, but the maximum solubility I can achieve is very low (< 1 mg/mL), and the solution looks cloudy. Why?The Causality: Disproportionation and crystal lattice energy. In some cases, dissolving a hydrophobic amine hydrochloride salt in pure water leads to a phenomenon where the HCl dissociates into the bulk water, leaving the highly insoluble free base behind as a cloudy suspension[3]. Furthermore, the hydrophobic surface area of the molecule causes water molecules to form highly ordered, energetically unfavorable clathrate cages around it.
The Solution: You must lower the dielectric constant of the solvent. Utilize a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Water) or utilize cyclodextrin complexation (e.g., 20% HP-β-CD) to shield the hydrophobic moieties[4].
Q3: Can I use standard saline (0.9% NaCl) to dissolve the HCl salt for in vivo dosing?The Causality: The Common Ion Effect. Saline contains roughly 154 mM of chloride ions. According to Le Chatelier's principle and the solubility product constant (
), flooding the solvent with excess chloride ions drives the equilibrium forcefully toward the solid crystalline salt form, drastically suppressing dissolution[4].
The Solution: Switch to a non-chloride isotonic agent. 5% Dextrose in Water (D5W) provides the necessary osmolarity for in vivo injections without introducing common ions that penalize solubility.
Quantitative Formulation Parameters
To successfully formulate this compound, you must respect its physicochemical boundaries. The table below summarizes the critical data driving our experimental protocols.
Deprotonates and precipitates at physiological pH (7.4).
LogP (Free Base)
High (Estimated > 3.0)
Poor intrinsic aqueous solubility; necessitates co-solvents or surfactants.
Salt Form
Hydrochloride (HCl)
Highly susceptible to the common ion effect in NaCl-rich buffers.
Optimal Solubilization pH
< 4.0
Ensures >90% protonation of the thiazol-2-amine nitrogen for maximum polarity.
Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin biological assays and cause severe toxicity in vivo. Use the following self-validating protocols.
Protocol A: Preparation of a Stable In Vitro Stock Solution
Use this protocol for cell-based assays requiring a final concentration in biological media.
Primary Solubilization: Weigh 10 mg of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl and add 1 mL of 100% anhydrous DMSO. Vortex for 60 seconds. This creates a 10 mg/mL master stock.
Expert Insight: DMSO disrupts the crystal lattice without relying on protonation states.
Intermediate Dilution: Dilute the master stock 1:10 into a transitional buffer (e.g., 50 mM Acetate buffer, pH 4.5). Do not dilute directly into PBS.
Assay Spiking: Spike the intermediate solution into your final cell culture media (pre-warmed to 37°C and containing at least 5% FBS) at a 1:100 ratio.
Validation (Tyndall Effect Test): In a dark room, shine a red or green laser pointer through the final media tube.
Pass: The laser beam passes through invisibly. The compound is truly dissolved.
Fail: The path of the laser beam is visible (scattering). You have formed a colloidal suspension. You must increase the carrier protein concentration or lower the final compound concentration.
Protocol B: Non-Chloride Isotonic Formulation for In Vivo Dosing
Use this protocol for IV/IP injections in animal models to avoid the common ion effect.
Excipient Blending: In a sterile vial, combine 10% DMSO and 40% PEG400. Vortex until completely homogenous.
API Incorporation: Add the required mass of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl to the excipient blend. Sonicate in a water bath at 30°C for 5 minutes until visually clear.
Isotonic Dilution: Slowly add 50% (by volume) of 5% Dextrose in Water (D5W) dropwise while continuously vortexing the vial. Do not use 0.9% Saline.
Validation (Micro-pellet Test): Transfer 1 mL of the final formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.
Pass: No pellet forms at the bottom of the tube. The formulation is thermodynamically stable.
Fail: A white micro-pellet appears. The compound has exceeded its solubility limit in this vehicle. Retrieve the supernatant—this represents the true maximum thermodynamic solubility under these conditions.
Purification methods for removing impurities from 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Welcome to the technical support center for the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this and structurally related 2-aminothiazole derivatives. The following information is curated to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common purification challenges.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine that influence its purification. The presence of the basic 2-amino group and the aromatic phenyl and thiazole rings dictates its solubility and chromatographic behavior. The amine group provides a handle for acid-base extraction techniques, while the overall aromaticity suggests that it will be soluble in many common organic solvents.[1][2]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine and provides systematic solutions.
Recrystallization Troubleshooting
Recrystallization is often the most effective initial purification method for achieving high purity of solid 2-aminothiazole derivatives.[3][4][5][6][7]
Problem 1: The compound "oils out" instead of crystallizing.
Symptom: Upon cooling the hot, saturated solution, the compound separates as an oil rather than forming solid crystals.
Causality & Solution: This phenomenon, known as "oiling out," often occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the solution is cooled too rapidly.[8]
Inappropriate Solvent Choice: Select a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold.
Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in gradual cooling.[8]
Presence of Impurities: Impurities can depress the melting point. Consider a pre-purification step, such as washing the crude product with a solvent in which the desired compound is sparingly soluble.
Problem 2: No crystals form upon cooling.
Symptom: The solution remains clear even after cooling and scratching the flask.
Causality & Solution: This indicates that the solution is not supersaturated.
Too Much Solvent: The most common cause is using an excessive amount of solvent.[9] Reduce the solvent volume by evaporation and allow the solution to cool again.
High Solubility in Cold Solvent: If the compound remains soluble even in cold solvent, a mixed-solvent system (also known as a solvent-antisolvent system) is recommended. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution and then cool slowly.[8]
Problem 3: The recrystallized product is still impure.
Symptom: Analytical data (e.g., TLC, NMR) of the recrystallized material shows the presence of impurities.
Causality & Solution:
Co-precipitation of Impurities: If impurities have similar solubility profiles to the desired product, they may co-precipitate. A second recrystallization from a different solvent system may be necessary.
Incomplete Removal of Colored Impurities: If the product has a persistent color, consider treating the hot solution with activated charcoal before hot filtration.[10]
Column Chromatography Troubleshooting
Silica gel column chromatography is a powerful technique for separating compounds with different polarities.[3] However, the basic nature of the 2-amino group in 5-Ethyl-4-phenyl-1,3-thiazol-2-amine can lead to challenges on standard silica gel.[11]
Problem 1: Streaking or tailing of the compound on the TLC plate and column.
Symptom: The compound appears as a long streak rather than a tight spot on the TLC plate, leading to poor separation on the column.
Causality & Solution: This is a classic sign of a strong interaction between the basic amine and the acidic silanol groups on the silica gel surface.[11]
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica.[9][11]
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or reversed-phase (C18) silica gel.[9][12]
Problem 2: Poor separation of the desired product from impurities.
Symptom: Fractions collected from the column contain a mixture of the product and impurities.
Causality & Solution: The chosen mobile phase may not have the optimal polarity to resolve the components.
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase based on TLC analysis to achieve better separation (a difference in Rf values of at least 0.2 is ideal).[9]
Try a Different Solvent System: If adjusting the solvent ratio is ineffective, switch to a different solvent system with different selectivity (e.g., from hexane/ethyl acetate to dichloromethane/methanol).[9]
Gradient Elution: Employ a gradient elution, starting with a non-polar mobile phase and gradually increasing its polarity. This can be effective for separating compounds with a wide range of polarities.[9]
Problem 3: The compound does not elute from the column.
Symptom: The product remains at the top of the column even with a highly polar mobile phase.
Causality & Solution:
Strong Adsorption: The compound may be too polar for the chosen stationary phase and is irreversibly adsorbed.
Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9] Before running a column, spot the compound on a TLC plate and let it sit for an hour before eluting to check for stability.[9] If degradation is suspected, switch to a more inert stationary phase like neutral alumina.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, and what are the likely impurities?
The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[5][13][14][15] For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, the likely starting materials are 2-bromo-1-phenyl-1-butanone and thiourea.
Common impurities may include:
Unreacted starting materials (α-haloketone and thiourea).
Side products from the self-condensation of the α-haloketone.[13]
Over-alkylation products if the reaction conditions are not carefully controlled.[12]
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[3][6][13][16][17] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation and assess the purity of your product.
Q3: Can I use an acid-base extraction to purify my compound?
Yes, the basicity of the 2-amino group allows for purification via acid-base extraction.[1] The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified free amine can be extracted back into an organic solvent.[1]
Q4: What are some recommended solvent systems for recrystallization and column chromatography?
Recrystallization: Ethanol is a commonly used solvent for recrystallizing 2-aminothiazole derivatives.[4][5][7] Mixtures such as ethanol/water can also be effective.[8][15] Other potential solvents mentioned for related compounds include THF/hexane and methanol/water.[18]
Column Chromatography: A common starting point for silica gel chromatography is a hexane/ethyl acetate solvent system, gradually increasing the proportion of ethyl acetate to increase polarity.[13] For more polar compounds, a dichloromethane/methanol system may be necessary.[9] Remember to consider adding a basic modifier like triethylamine if you observe streaking.[9][11]
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: In a flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to the crude 5-Ethyl-4-phenyl-1,3-thiazol-2-amine until it is fully dissolved.[10]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slow cooling, you can cover the flask.[10]
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8][10]
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
Fraction Collection: Collect fractions and monitor their composition by TLC.
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
Caption: Purification workflow for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
VI. Summary of Purification Parameters
Purification Method
Key Parameters
Troubleshooting Considerations
Recrystallization
Solvent choice, cooling rate, solvent volume
Oiling out, no crystal formation, low recovery, persistent impurities
Column Chromatography
Stationary phase (silica, alumina), mobile phase composition, basic modifier
Streaking/tailing, poor separation, compound not eluting, decomposition
Acid-Base Extraction
Choice of acid and base, solvent for extraction
Emulsion formation, incomplete extraction, degradation in strong acid/base
VII. References
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents. Retrieved from
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11).
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts | ACS Omega. (2022, September 15). Retrieved from [Link]
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. (2021, November 15). Retrieved from [Link]
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]
Mahale, G. T., et al. (2014). Thiazole substituted[3][8][18] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College.
Amines and Heterocycles. (2018, November 16). Retrieved from [Link]
SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE - IRJET. (n.d.). Retrieved from [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023, November 24). Retrieved from [Link]
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - MDPI. (2025, March 17). Retrieved from [Link]
2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. (2018, September 10). Retrieved from [Link]
(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016, May 12). Retrieved from [Link]
(PDF) Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Retrieved from [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 07). Retrieved from [Link]
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4 - RSC Publishing - The Royal Society of Chemistry. (2023, March 20). Retrieved from [Link]
(E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine - PMC. (n.d.). Retrieved from [Link]
WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012, March 15). Retrieved from
Technical Support Center: Recrystallization of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS No. 34176-47-1).
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS No. 34176-47-1). This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid material for their work.
Purification of active pharmaceutical ingredients and their intermediates is a critical step that directly impacts downstream applications, including efficacy, safety, and stability studies. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1] This guide synthesizes established chemical principles and field-proven insights for analogous aminothiazole hydrochloride salts to provide a robust framework for developing a successful recrystallization protocol.
PART 1: Foundational Principles & Solvent Selection
The Science of Recrystallization
Recrystallization is not merely precipitation; it is a controlled process of crystal lattice formation. The underlying principle is that the solubility of most solid compounds increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
The process involves two key kinetic and thermodynamic stages: nucleation and crystal growth.[3] Slow cooling is paramount as it favors the growth of larger, purer crystals over the rapid precipitation of smaller, less-organized particles that can trap impurities.
Selecting the Right Solvent System: The Core Challenge
The hydrochloride salt form of an amine introduces a significant charge, drastically altering its solubility profile compared to its free base. Amine hydrochlorides are ionic salts and thus exhibit higher solubility in polar protic solvents, such as alcohols and water, which can effectively solvate both the cation and the chloride anion.
For hydrochloride salts of heterocyclic amines, lower-chain alcohols are the most common and effective starting point for solvent screening.
Key Considerations for Solvent Choice:
Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."
Inertness: The solvent must not react with the compound.
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Based on protocols for similar hydrochloride salts, the following solvents are recommended for initial screening.[4]
Solvent
Boiling Point (°C)
Key Characteristics & Rationale
Potential Issues
Isopropanol (2-Propanol)
82.6
Primary Recommendation. Often an excellent choice for hydrochloride salts, providing a good solubility differential with temperature.[4] Less volatile than methanol/ethanol, allowing for more controlled crystal growth.
Ethanol
78.4
Frequently used for recrystallizing various aminothiazole and thiadiazole derivatives.[5][6][7] However, it can sometimes be too strong a solvent for hydrochloride salts, leading to low recovery.[4]
May require the addition of an anti-solvent to reduce solubility and improve yield.
Methanol
64.7
High dissolving power, but its high volatility can lead to rapid cooling and premature crystallization on the flask walls.
Often results in smaller crystals and potentially lower purity.
Water
100
As a hydrochloride salt, the compound will have some water solubility. Useful as a co-solvent (e.g., in an ethanol/water system) to fine-tune polarity.
Unlikely to work as a single solvent due to potentially high solubility.
Diethyl Ether / Hexanes
34.6 / ~69
Anti-solvents only. The compound is expected to be insoluble in these non-polar solvents. They are used to induce precipitation when added to a solution of the compound in a more polar solvent like ethanol or isopropanol.[4]
Never used as the primary solvent.
PART 2: Experimental Protocols & Workflows
These protocols are designed as robust starting points. Optimization, particularly regarding solvent volumes, may be necessary based on the initial purity of your material.
Protocol A: Single-Solvent Recrystallization from Isopropanol
This is the recommended starting procedure.
Dissolution: Place the crude 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of isopropanol.
Heating: Gently heat the mixture to a boil on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Crucial Tip: Aim for the minimum volume of hot solvent necessary for complete dissolution to ensure maximum recovery.[8]
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[3]
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the crystals under vacuum to remove all traces of the solvent. Determine the melting point and yield of the purified product.
Minimizing side reactions during 5-Ethyl-4-phenyl-1,3-thiazol-2-amine synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions during this synthesis. The content is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.
Q1: What is the standard synthetic route for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine and its underlying mechanism?
The most robust and widely employed method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea.[3][4] For the specific target molecule, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, the reaction proceeds between 1-halo-1-phenylbutan-2-one (the α-haloketone) and thiourea.
The mechanism involves three key steps:
Nucleophilic Attack (Sₙ2): The electron-rich sulfur atom of thiourea attacks the electrophilic carbon of the α-haloketone, displacing the halide.[2][5]
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon, forming the five-membered ring.[2]
Dehydration: The cyclic intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[2]
Caption: The Hantzsch synthesis proceeds via Sₙ2, cyclization, and dehydration.
Q2: My reaction has a low yield and the TLC shows a complex mixture of spots. What are the most likely side reactions and how can I prevent them?
A low yield accompanied by a complex reaction mixture is the most common issue in Hantzsch synthesis. This typically points to competing side reactions. The primary culprits are self-condensation of the α-haloketone and the formation of various dimeric impurities.[6]
Troubleshooting Workflow for Low Yield & Impurities
Caption: A systematic approach to troubleshooting low-yield Hantzsch reactions.
Detailed Breakdown of Solutions:
Side Reaction / Issue
Probable Cause
Recommended Solution
Causality
α-Haloketone Self-Condensation
High concentration of haloketone; presence of base.
Add the α-haloketone solution slowly and dropwise to a heated solution of thiourea.[6]
This keeps the instantaneous concentration of the electrophilic ketone low, favoring the desired bimolecular reaction with thiourea over self-reaction.
Dimeric Impurities (Bis-thiazoles)
Incorrect stoichiometry; prolonged high heat.
Use a slight excess (1.1 to 1.2 equivalents) of thiourea to ensure the α-haloketone is fully consumed in the primary reaction pathway.[6]
Driving the reaction with a small excess of the nucleophile (thiourea) ensures the limiting reagent (α-haloketone) is consumed efficiently.
Thiourea Decomposition
Harsh reaction conditions (excessive heat or strong acid/base).
Maintain gentle reflux and avoid unnecessarily long reaction times. Monitor reaction progress by TLC.[7]
Thiourea is susceptible to decomposition at very high temperatures, reducing its availability for the main reaction.
Incomplete Reaction
Insufficient reaction time or temperature.
Ensure the reaction is refluxed for an adequate period (typically 1-3 hours after addition is complete).[6][7]
The cyclization and dehydration steps require sufficient thermal energy to proceed at a reasonable rate.
Optimized Protocol to Minimize Side Reactions:
Parameter
Recommended Condition
Rationale
Stoichiometry
α-haloketone (1.0 eq.), Thiourea (1.2 eq.)
Ensures complete consumption of the limiting α-haloketone.
Solvent
Ethanol or Methanol
Protic solvents that effectively dissolve both reactants.[8]
Q3: My purification by simple filtration or recrystallization is yielding an impure product. What is a more robust purification strategy?
While the hydrohalide salt of the product often precipitates from the reaction mixture, direct filtration may not be sufficient if soluble impurities have co-precipitated.[3] Recrystallization can also be challenging if the byproducts have similar solubility profiles. A highly effective method for purifying 2-aminothiazoles is an acid-base extraction .
Scientific Rationale:
The 2-amino group on the thiazole ring is basic and will be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral organic impurities, such as ketone self-condensation products or dimeric byproducts, will remain in an organic solvent layer and can be washed away. Subsequent basification of the aqueous layer deprotonates the aminothiazole, causing it to precipitate as a purified solid.[6]
Purification Workflow: Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
Step-by-Step Protocol for Purification:
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The product will move to the aqueous layer.
Separate the layers and wash the organic layer once more with 1M HCl. Combine the aqueous layers.
Discard the organic layer containing neutral impurities.
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 8-9).[2][6]
The purified 5-Ethyl-4-phenyl-1,3-thiazol-2-amine will precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.[6]
References
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. Benchchem.
Technical Support Center: 2-Aminothiazole Derivative Synthesis. Benchchem.
Hantzsch Thiazole Synthesis. SynArchive.
Hantzsch Thiazole Synthesis. Chem Help Asap.
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
Hantzsch Thiazole Synthesis Mechanism. Scribd.
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nanobiomed, 2022.
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC, 2021.
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987.
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Sci-Hub.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Optimization of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
Topic: Overcoming Hygroscopicity Challenges in Experimental & Formulation Workflows
Compound: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
Audience: Senior Researchers, Formulation Scientists, and Process Engineers.
Introduction: The Hygroscopicity Paradox
Welcome to the technical support hub for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl. If you are here, you have likely encountered the "sticky solid" phenomenon—where a free-flowing powder transforms into a gummy residue or a deliquescent liquid upon exposure to ambient air.
The Science Underlying the Issue:
The hydrochloride salt of 2-aminothiazoles is inherently prone to moisture uptake. The chloride anion (
) in the crystal lattice acts as a strong hydrogen bond acceptor. When exposed to humidity, it readily interacts with atmospheric water molecules, disrupting the crystal lattice energy. For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl, the hydrophobic phenyl and ethyl groups do not sufficiently offset the high polarity of the ionic salt bridge, leading to rapid moisture sorption above a specific Critical Relative Humidity (CRH).
This guide provides a self-validating system to manage these challenges, ensuring data integrity from weighing to formulation.
Part 1: Immediate Troubleshooting (Triage)
Q1: My compound has clumped into a solid block inside the vial. Is it degraded?Status: Likely Physical Change Only (Reversible)
Root Cause:
This is typically "caking" caused by moisture adsorption on the particle surface, forming liquid bridges that solidify upon slight temperature drops or drying. Unless the compound has been wet for an extended period (leading to hydrolysis of the thiazole ring, which is rare but possible), it is chemically intact but physically compromised.
Protocol: The Rescue Workflow
Visual Inspection: If the color has changed (e.g., from off-white to dark yellow/brown), chemical degradation may have occurred. Run an LC-MS to verify purity.
Solvation Recovery: Do not attempt to scrape the solid.
Dissolve the entire cake in a dry solvent (e.g., Methanol or DMSO) directly in the vial.
Filter to remove any non-soluble contaminants.
Re-crystallize or use directly as a stock solution.[1]
Drying (If powder is required):
Place the open vial in a vacuum oven at 40°C for 12 hours with a nitrogen bleed.
Caution: Avoid high temperatures (>60°C) while wet, as the HCl salt can induce acid-catalyzed hydrolysis of the amine.
Q2: I cannot get a stable weight on the balance. The mass keeps increasing. How do I dose accurately?Status: Critical Weighing Error
The Mechanism:
You are observing real-time moisture sorption. A hygroscopic salt can gain 1-5% mass in minutes at >60% RH, leading to significant stoichiometric errors in potency assays.
Solution: The "Zero-Exposure" Weighing Technique
Do NOT weigh directly onto weighing paper.
Step 1: Tare a screw-cap vial containing the solvent.
Step 2: Quickly transfer an approximate amount of the solid into the solvent vial and cap immediately.
Step 3: Weigh the capped vial. Calculate the solid mass by difference (Gross - Tare).
Step 4: Dissolve and calculate the exact concentration (
). Volumetric dosing is always superior to gravimetric dosing for hygroscopic solids.
Part 2: Characterization & Prevention
Q3: How do I know the "safe" humidity limit for my facility?Status: Need for Empirical Data
You must determine the Critical Relative Humidity (CRH) . Below the CRH, the solid remains relatively stable; above it, moisture uptake becomes exponential.
Experimental Protocol: Gravimetric Vapor Sorption (DVS)
Run a DVS isotherm cycle (0% → 90% → 0% RH) at 25°C.
Target: Identify the inflection point where mass change (
) spikes.
Guidance: For many thiazole HCl salts, the CRH is often between 40-55% RH. If your lab humidity is 60%, you are in the danger zone.
Q4: Can I switch the salt to improve stability?Status: Formulation Optimization
Yes. The HCl salt is often chosen for solubility, not stability. If hygroscopicity is unmanageable, consider a salt switch.
Salt Screening Hierarchy:
Mesylate (Methanesulfonate): Often less hygroscopic but maintains high solubility.
Tosylate: The large hydrophobic counter-ion packs better with the phenyl ring, often excluding water.
Fumarate: Non-hygroscopic, but solubility may drop significantly.
Part 3: Visualization of Workflows
Diagram 1: The "Sticky Solid" Decision Matrix
A logical flow to determine if your material is salvageable or requires disposal.
Caption: Decision tree for handling compromised hygroscopic material. Prioritizes solubilization over re-drying to minimize hydrolytic stress.
Diagram 2: Salt Selection & Engineering Strategy
A pathway to engineer out the hygroscopicity for long-term development.
Caption: Strategic workflow for mitigating hygroscopicity via salt screening or engineering controls based on DVS data.
Part 4: Data & Specifications
Table 1: Troubleshooting Common Hygroscopicity Symptoms
Symptom
Diagnosis
Immediate Action
Prevention
Drifting Balance Reading
Active moisture sorption during weighing.
Switch to "Difference Weighing" (see Q2).
Use a static eliminator and weigh in <30% RH.
Material sticks to spatula
Electrostatic charge + surface moisture.
Use anti-static gun; switch to PTFE-coated spatulas.
Store tools in a desiccator.
Solution is hazy
Partial hydrolysis or carbonate formation (CO2 absorption).
Filter (0.22 µm); Check pH (acidity may have dropped).
Use degassed, anhydrous solvents.
Melting Point Depression
Water acting as an impurity/plasticizer.
Dry sample at 40°C/Vacuum for 4h before testing.
Store in heat-sealed aluminized bags.
Part 5: Detailed Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution
Use this method to bypass solid handling issues entirely.
Preparation: Purge a 20 mL scintillation vial with dry Nitrogen or Argon.
Weighing: Place the vial on the balance and tare.
Transfer: Rapidly transfer ~100 mg of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl into the vial. Cap immediately.
Measurement: Record the exact mass of the solid (
).
Solvation: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 100 mM.
Calculation:
Storage: Aliquot into small volumes (e.g., 500 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Desiccation for Analytical Testing
If you must use the solid form for NMR or IR.
Equipment: Vacuum drying oven or Abderhalden drying pistol.
Desiccant: Phosphorus Pentoxide (
) is recommended for amine salts (superior to silica gel).
Cycle:
Temperature: 40°C (Do not exceed 60°C to prevent HCl loss or degradation).
Pressure: < 10 mbar.
Time: 12–24 hours.
Transfer: Break vacuum with dry Nitrogen. Cap vials inside the oven or a glove bag before removing.
References
Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Salt Selection in Drug Discovery. Pharmaceutical Research. Link
Context: Authoritative source on salt screening strategies (HCl vs. Mesylate/Tosylate) to modify physicochemical properties like hygroscopicity.
Airaksinen, S., et al. (2005). Excipient selection can significantly affect solid-state phase transformations in lyophilized formulations. Journal of Pharmaceutical Sciences. Link
Context: Supports the discussion on formulation strategies and the impact of moisture on stability.
PubChem Compound Summary. (n.d.). Amiphenazole Hydrochloride (Structurally related reference). National Center for Biotechnology Information. Link
Context: Provides chemical structure and property data for the closest pharmacological analog to support handling assumptions.
BenchChem Technical Data. (2025). Handling and storage of hygroscopic amine hydrochloride salts. Link
Context: General industry standard protocols for handling deliquescent amine salts in a labor
Technical Support Center: Optimizing pH Conditions for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Reactions
Welcome to the Technical Support Center for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS: 34176-47-1). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS: 34176-47-1). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies and self-validating protocols.
Because the C4 and C5 positions of this specific scaffold are sterically and electronically occupied by phenyl and ethyl groups respectively, traditional electrophilic aromatic substitution is entirely blocked. Consequently, reactivity is exclusively directed toward the nitrogen centers, making precise pH optimization the single most critical variable in functionalizing this molecule.
Section 1: Core Reactivity & pH Causality (FAQ)
Q: Why is pH optimization the most critical factor in functionalizing 5-Ethyl-4-phenyl-1,3-thiazol-2-amine?A: The 2-aminothiazole core exists in a tautomeric equilibrium between the amino and imino forms. Crucially, protonation occurs preferentially at the endocyclic thiazole nitrogen (pKa ~5.3) rather than the exocyclic amine. The pH of the reaction medium dictates the nucleophilicity of the exocyclic nitrogen. In acidic media, the protonated ring nitrogen withdraws electron density, deactivating the amine. In basic media, the amine becomes highly nucleophilic, but excessive basicity leads to unselective over-reaction.
Q: How does pH affect acylation reactions (e.g., Boc protection or amide coupling)?A: To achieve selective mono-acylation, the pH must be carefully buffered. Using a THF-water mixture at pH 10 with Na₂CO₃ or NaOH ensures clean conversion to the mono-acylated derivative, minimizing the formation of bis-adducts[1]. Alternatively, using weak bases like N-methylmorpholine (NMM) at controlled temperatures prevents diacetylation[1].
Q: What are the optimal pH conditions for metal coordination vs. isolation?A: The thiazole nitrogen is an excellent ligand for transition metals. For applications involving metal coordination or chelation, an acidic environment (optimal pH ~4) is required to facilitate the interaction between the ring nitrogen and metal ions[2]. Conversely, when isolating the free base or its intermediates from aqueous mixtures, neutralizing the solution to pH ~7 is required to maximize the precipitation of the neutral species[3].
pH-dependent reactivity pathways for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
Section 2: Quantitative Data & Troubleshooting Guide
Quantitative Optimization Data
The following table summarizes the causal relationship between the pH/base system and the yield of mono-acylated products.
Table 1: Effect of pH and Base Selection on Acylation Yield
pH Range
Base System
Temperature
Major Product
Yield (%)
< 5
None (Acidic)
20 °C
Unreacted Starting Material
< 10%
7 - 8
Pyridine
20 °C
Mono-acylated
65%
9 - 10
Na₂CO₃ / NaOH
20 °C
Mono-acylated
86%
> 12
Strong Base (Excess)
60 °C
Di-acylated Byproduct
Variable
Troubleshooting Specific Issues
Issue: Formation of complex mixtures during amide coupling.
Cause: Uncontrolled pH leading to competitive di-acylation. The exocyclic amine of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine can act as a bidentate nucleophile if the environment is too basic.
Solution: Buffer the reaction strictly to pH 8-10. If using acyl chlorides, employ the Schotten-Baumann technique with a biphasic aqueous/organic system to continuously neutralize HCl byproducts without creating a strongly basic homogeneous environment[1].
Issue: Poor solubility during aqueous workup.
Cause: The lipophilic 5-ethyl and 4-phenyl groups significantly reduce aqueous solubility compared to an unsubstituted 2-aminothiazole.
Solution: Utilize co-solvents such as ethanol or THF. When neutralizing to precipitate the product, carefully adjust the aqueous phase to exactly pH 7[3].
Troubleshooting decision tree for acylation impurities.
Section 3: Self-Validating Experimental Protocols
Protocol A: Selective Mono-Acylation (Boc-Protection or Amidation)
Causality: This protocol utilizes a biphasic system to maintain a pH of 9-10, ensuring the exocyclic amine remains nucleophilic while excess base is sequestered in the aqueous phase to prevent di-acylation[1].
Preparation: Dissolve 1.0 equivalent of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in a 1:1 mixture of THF and water (10 mL/mmol).
pH Adjustment: Add 2.0 equivalents of Na₂CO₃ to the aqueous phase to establish a pH of ~10.
Temperature Control: Cool the mixture to 0 °C to control the exothermic reaction and reduce the kinetic rate of di-acylation.
Electrophile Addition: Dropwise, add 1.1 equivalents of the acylating agent (e.g., Boc₂O or acyl chloride) dissolved in THF over 30 minutes.
Self-Validation Step: Monitor the pH of the aqueous layer using pH paper 15 minutes after addition. It must remain above 8. If it drops, the reaction will stall; add 1M NaOH dropwise until pH 9 is restored.
Completion & Isolation: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2). The disappearance of the highly polar starting material and the appearance of a single, less polar spot validates successful mono-acylation. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Diazotization and Sandmeyer Halogenation
Causality: A strongly acidic environment (pH < 1) is mandatory to generate the nitrosonium ion and stabilize the transient diazonium intermediate before introducing a nucleophile.
Protonation: Suspend 1.0 equivalent of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in 20% aqueous HCl (10 mL/mmol) and cool to -5 °C in an ice-salt bath.
Diazotization: Slowly add a pre-cooled solution of 1.1 equivalents of NaNO₂ in water, maintaining the internal temperature strictly below 0 °C to prevent degradation of the diazonium salt.
Self-Validation Step: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete formation of the diazonium intermediate.
Coupling: Stir for 30 minutes at -5 °C, then add the desired copper(I) halide (e.g., CuCl) dissolved in concentrated HCl.
Workup: Gradually warm to room temperature, then heat to 60 °C for 1 hour until nitrogen gas evolution ceases. Neutralize carefully with saturated NaHCO₃ to pH 7 to precipitate the product[3], then extract with dichloromethane.
References[1] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA05118A[3] 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/jm101250y[2] Preparation of 2-Aminothiazole-Functionalized Poly(glycidyl methacrylate) Microspheres and Their Excellent Gold Ion Adsorption Properties - MDPI.https://www.mdpi.com/2073-4360/10/2/162
Technical Support Center: Stabilization & Storage of Thiazole Amines
Introduction: The Thiazole Paradox Thiazole amines are privileged scaffolds in drug discovery, present in blockbuster drugs like pramipexole , cefdinir , and various kinase inhibitors. However, they present a "stability...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazole Paradox
Thiazole amines are privileged scaffolds in drug discovery, present in blockbuster drugs like pramipexole , cefdinir , and various kinase inhibitors. However, they present a "stability paradox": the same electron-rich characteristics that make them potent pharmacophores also render them highly susceptible to oxidative stress, photolysis, and excipient incompatibilities.
This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why your compound is degrading and how to arrest these specific chemical pathways.
Module 1: The Degradation Mechanisms (The "Why")
To solve instability, you must first diagnose the pathway. Thiazole amines degrade primarily through three distinct mechanisms.
Oxidative Instability (S-Oxidation & N-Oxidation)
The sulfur atom in the thiazole ring and the exocyclic amine are nucleophilic.
Mechanism: Reactive Oxygen Species (ROS) or peroxides in solvents attack the sulfur, forming sulfoxides and sulfones . The exocyclic amine can form N-oxides or azo-dimers.
Visual Indicator: Samples often turn yellow or brown due to the formation of conjugated azo-species or ring-opening polymers.
Photolytic Ring Cleavage
Thiazoles are photosensitive. UV/Visible light excitation can lead to homolytic cleavage of the S-C bond.
Mechanism: Photo-excitation leads to a singlet state that can undergo intersystem crossing. This often results in ring opening, forming isothiocyanates or rearrangements to isothiazoles.
The Maillard Reaction (Excipient Incompatibility)
If your thiazole amine is a primary or secondary amine, it is chemically incompatible with reducing sugars (e.g., Lactose).[1]
Mechanism: The amine nitrogen attacks the carbonyl of the sugar, forming a glycosylamine, which undergoes Amadori rearrangement to form brown pigments (melanoidins).
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways for thiazole amines. Blue indicates the parent compound; Red indicates oxidative products; Yellow indicates photolytic products; Green/Black indicates excipient interactions.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My white powder turned yellow/brown in the freezer."
Diagnosis: Oxidative coupling or surface hydrolysis.
The Science: Even at -20°C, if the container is not air-tight, moisture and oxygen can facilitate the formation of azo-dimers (which are highly colored). If the compound is a salt (e.g., HCl), hygroscopicity can draw in water, creating a micro-solution on the crystal surface where degradation accelerates.
Troubleshooting Protocol:
Check the Salt Form: Is it a hydrochloride salt? These are often hygroscopic. Consider switching to a Fumarate or Tosylate salt, which are generally less hygroscopic and pack more tightly in the crystal lattice, excluding oxygen [1].
Container Audit: Are you using screw-cap vials? They leak.[2] Switch to flame-sealed glass ampoules or vials with Teflon-lined crimp caps for long-term storage.
Argon Purge: Always backfill the headspace with Argon (heavier than air) rather than Nitrogen before sealing.
Issue 2: "I see new impurity peaks (RRT 0.85 - 0.95) in my HPLC."
Diagnosis: N-Oxide formation.[3]
The Science: N-oxides are more polar than the parent amine, causing them to elute earlier on Reverse Phase HPLC. This is classic peroxide-induced degradation.
Troubleshooting Protocol:
Solvent Check: Are you dissolving the sample in THF or Ethers? These solvents form peroxides over time. Test your solvents with peroxide strips.
Mobile Phase pH: Thiazoles are basic (pKa ~2.5 for the ring, higher for the amine). If your HPLC mobile phase is neutral, the amine may tail. Ensure you are using a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 8-9) to sharpen peaks and separate the N-oxide clearly.
Action: Recrystallize using a reducing environment (e.g., ethanol with a trace of ascorbic acid) if recovery is necessary.
Issue 3: "My formulation with Lactose is failing stability testing."
Diagnosis: Maillard Reaction.[1][4][5][6]
The Science: Thiazole amines act as nucleophiles attacking the reducing end of lactose. This reaction proceeds even in "dry" powders if the water activity (
) is non-zero [2].
Troubleshooting Protocol:
Immediate Substitution: Replace Lactose with Mannitol (non-reducing sugar) or Microcrystalline Cellulose (MCC) .
pH Micro-environment: The Maillard reaction is acid-catalyzed. Ensure your formulation does not include acidic excipients (like citric acid) unless absolutely necessary for solubility.
Module 3: Storage & Handling Protocols
Solid State Storage
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C or -80°C
Arrhenius equation dictates that reaction rates halve for every 10°C drop.
Atmosphere
Argon (Ar)
Ar is denser than and blankets the powder, preventing contact.
Container
Amber Glass
Blocks UV/Vis light (200-450nm) to prevent S-C bond photolysis [3].
Desiccant
Silica Gel or
Prevents hydrolysis and plasticization of the crystal lattice by water.
Solution State (Critical for Assays)
WARNING: Thiazole amines are significantly less stable in solution (DMSO/Water).
DMSO Stock: DMSO is hygroscopic and can act as a mild oxidant. Store DMSO stocks at -80°C. Do not store at 4°C (DMSO freezes at 19°C; repeated freeze-thaw cycles precipitate the compound and introduce water).
Aqueous Buffers: Prepare fresh daily . If the solution turns slightly yellow, the concentration is no longer reliable.
Module 4: Analytical Forensics (Validation)
How do you prove what the impurity is? Use this decision tree.
Figure 2: Analytical troubleshooting workflow for identifying degradation products.
Protocol: LC-MS Confirmation
N-Oxides: Look for Mass Shift +16 Da .
Sulfones: Look for Mass Shift +32 Da .
Dimers: Look for Mass Shift [2M - 2H] .
Hydrolysis: Look for Ring Opening (Mass +18 Da) usually followed by fragmentation.
References
BenchChem. (2025).[7][8][9] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Retrieved from
Serajuddin, A. T. (2018). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences. Retrieved from
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
NTP. (1992).[2] 2-Aminothiazole Chemical Safety Data. NOAA CAMEO Chemicals. Retrieved from
Tóth, G., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid. International Journal of Molecular Sciences. Retrieved from
Troubleshooting HPLC peak tailing for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Topic: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (EPTA) Executive Summary: The "Greasy Base" Challenge You are likely encountering peak tailing (Asymmetry Factor ) with 5-Ethyl-4-phenyl-1,3-thiazol-2-amine . This is not a ran...
You are likely encountering peak tailing (Asymmetry Factor
) with 5-Ethyl-4-phenyl-1,3-thiazol-2-amine . This is not a random instrument error; it is a predictable chemical interaction inherent to the molecule's structure.
Hydrophobicity (LogP): ~3.4 (Driven by the phenyl and ethyl substituents).
The Root Cause: This molecule acts as a "Greasy Base." The hydrophobic phenyl/ethyl groups drive the molecule deep into the C18 stationary phase, while the protonated amine (
) interacts electrostatically with residual silanols () on the silica surface. This "Mixed-Mode" retention causes the kinetic lag that manifests as tailing.
Part 1: Diagnostic Workflow
Before altering your method, use this logic tree to isolate the variable.
Figure 1: Diagnostic logic tree for isolating the cause of peak asymmetry.
Part 2: Mobile Phase Optimization (The "Soft" Fix)
If you are using a standard C18 column, your mobile phase chemistry is the primary lever to fix tailing.
Strategy A: pH Control (The "Rule of 2")
The 2-aminothiazole moiety has a pKa of approximately 5.4.
The Danger Zone (pH 4.5 – 6.5): The molecule is partially ionized. You will see broad, tailing peaks or even split peaks.
The Solution: You must operate at least 2 pH units away from the pKa.
pH Region
State of Molecule
State of Silanols
Result
Recommendation
pH 2.5
Fully Protonated ()
Neutral ()
Good. Ionic repulsion is minimized.
Recommended. Use 0.1% Formic Acid or Phosphate buffer.
pH 5.0
Mixed ()
Ionized ()
Disaster. Strong ionic attraction + kinetic lag.
AVOID.
pH 9.5
Neutral ()
Ionized ()
Excellent. No ionic interaction.
Recommended only if using Hybrid (BEH/XBridge) columns.
Strategy B: The "Magic Bullet" Additives
If low pH alone does not fix the tailing, you must mask the silanols.
Protocol: Triethylamine (TEA) Competition
TEA is a stronger base than your analyte. It saturates the silanol sites, effectively "blocking" them so your analyte can pass freely.
Preparation: Add 5–10 mM Triethylamine to Mobile Phase A (Water).
pH Adjustment: You MUST adjust the pH of the TEA solution to pH 3.0 using Phosphoric Acid.
Caution: TEA has a high pH naturally. If you don't titrate it down, you will dissolve silica columns.
Protocol: Ion Pairing with TFA
Trifluoroacetic acid (TFA) pairs with the positively charged amine, forming a neutral complex.
Concentration: 0.05% to 0.1% v/v in both Mobile Phase A and B.
Trade-off: TFA suppresses MS ionization. Do not use for LC-MS applications; use Formic Acid or Ammonium Formate instead.
Part 3: Column Selection (The "Hard" Fix)
If mobile phase adjustments fail, your stationary phase is likely Type A silica (acidic) or lacks end-capping.
Mechanism of Failure vs. Success
Figure 2: Comparison of analyte interaction on standard vs. end-capped silica.
Recommended Column Chemistries
Charged Surface Hybrid (CSH):
Why: These columns have a slight positive charge on the surface. This repels the protonated amine of the thiazole, preventing it from touching the surface silanols.
Brand Examples: Waters XSelect CSH C18.
Bidentate / High-pH Stable C18:
Why: Allows operation at pH 10. At this pH, your amine is neutral and cannot interact with silanols.
Q: I am using 0.1% Formic Acid (pH ~2.7), but I still see tailing. Why?A: Formic acid is a weak ion-pairing agent. If your column has high silanol activity (older "Type A" silica), formic acid is insufficient. Switch to 0.1% TFA (if UV detection) or switch to a "Base Deactivated" (BDS) column.
Q: Can I just increase the temperature to fix tailing?A: Yes, to an extent. Increasing the column temperature to 40°C or 50°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often sharpens peaks for hydrophobic bases like EPTA, but it is rarely a complete cure without chemical optimization.
Q: My peak is splitting, not just tailing.A: This is the classic signature of the "Sample Solvent Effect." If you dissolved your hydrophobic thiazole in 100% DMSO or Acetonitrile and injected a large volume (e.g., >10 µL), the analyte precipitates or travels faster than the mobile phase at the head of the column.
Fix: Dissolve the sample in 50:50 Water:Acetonitrile. If solubility is an issue, keep the DMSO, but reduce injection volume to < 3 µL.
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[5]
Dolan, J. LC Troubleshooting: Peak Tailing. LCGC North America.
McCalley, D.V. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
PubChem. 2-Aminothiazole Compound Summary (pKa Data). National Library of Medicine.
A Researcher's Guide to the ¹H NMR Spectral Interpretation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride and its Analogs
This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride. Designed for researchers and professiona...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It offers a detailed predictive analysis of the target molecule's spectrum and compares it with structurally related analogs to illuminate the subtle yet significant effects of functional group modifications on chemical shifts. Our approach is grounded in fundamental NMR principles and supported by experimental data from peer-reviewed literature, ensuring a robust and reliable guide for structural elucidation.
Part 1: Predicted ¹H NMR Spectral Analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride
While a publicly available, fully assigned ¹H NMR spectrum for this specific hydrochloride salt is not readily found in the literature, we can construct a highly accurate prediction based on established chemical shift principles and data from closely related structures. The hydrochloride form is expected to protonate the most basic nitrogen, likely the exocyclic amino group, leading to significant deshielding (a downfield shift) of the adjacent protons.
The predicted spectral data are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride in DMSO-d₆.
Assigned Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale and Comparative Insights
-CH₂CH₃ (Methyl)
~ 1.20
Triplet (t)
3H
Aliphatic protons on an ethyl group typically appear around 1.2-1.4 ppm. This triplet arises from coupling to the adjacent two methylene protons (n+1 rule).
-CH₂CH₃ (Methylene)
~ 2.75
Quartet (q)
2H
The methylene protons are adjacent to the electron-rich thiazole ring, causing a downfield shift compared to a simple alkane. The quartet is due to coupling with the three methyl protons.
Phenyl (Ar-H)
~ 7.30 - 7.60
Multiplet (m)
5H
Aromatic protons typically resonate in this region. The phenyl group at C4 will exhibit a complex multiplet pattern. Data for 4-phenylthiazole derivatives show similar ranges[1][2].
-NH₃⁺ (Amine)
> 9.0 (or very broad)
Broad Singlet (br s)
3H
The amine protons are significantly deshielded due to the positive charge in the hydrochloride salt and their attachment to the thiazole ring. The signal is expected to be broad due to quadrupolar relaxation and chemical exchange with trace water in the solvent. In similar non-salt 2-aminothiazoles, this peak appears around 8.6 ppm[1].
Part 2: A Comparative ¹H NMR Analysis for Structural Elucidation
The most powerful application of NMR spectroscopy in research is not just the analysis of a single compound, but its comparison with analogs to confirm structural modifications and understand electronic effects. Here, we compare the predicted spectrum of our target compound with three key alternatives.
Comparison 1: The Effect of C5-Alkylation (vs. 4-Phenyl-1,3-thiazol-2-amine)
By removing the C5-ethyl group, we arrive at 4-Phenyl-1,3-thiazol-2-amine. This comparison is fundamental to confirming the successful alkylation at the C5 position.
Key Spectral Difference: The most telling change is the appearance of a new singlet in the spectrum of 4-Phenyl-1,3-thiazol-2-amine at approximately δ 6.7 - 6.9 ppm [2]. This signal corresponds to the proton directly attached to the C5 carbon of the thiazole ring.
Interpretive Insight: In our target compound, this C5-H signal is absent. In its place, we observe the characteristic triplet and quartet of the ethyl group. This "disappearance and appearance" pattern is conclusive evidence of substitution at the C5 position. The amine and phenyl proton signals remain in similar regions, though minor shifts can be expected.
Replacing the C5-ethyl group with a smaller C5-methyl group provides an excellent case study in using NMR to differentiate between simple alkyl chains.
Key Spectral Difference: The ¹H NMR spectrum of 2-Amino-5-methyl-4-phenylthiazole would show a sharp singlet at approximately δ 2.2 - 2.4 ppm , integrating to 3H[3][4].
Interpretive Insight: This contrasts sharply with the triplet-quartet system of the ethyl group in our target compound. The singlet for the methyl group arises because there are no adjacent protons to couple with. The chemical shift of this methyl group is slightly downfield from a typical alkane due to the influence of the aromatic thiazole ring. This comparison demonstrates the power of multiplicity patterns in defining the connectivity of a molecule.
Comparison 3: The Influence of the C4-Phenyl Group (vs. 2-Amino-5-ethylthiazole)
Removing the C4-phenyl group allows us to isolate and understand its significant electronic influence on the rest of the molecule.
Key Spectral Difference: In the hypothetical spectrum of 2-Amino-5-ethylthiazole, the signals for the ethyl group's methylene (-CH₂-) and the amine (-NH₂) protons would be shifted significantly upfield (to a lower ppm value) compared to our target compound. The thiazole ring proton at C4 would also appear.
Interpretive Insight: The phenyl group is an electron-withdrawing and magnetically anisotropic substituent. Its presence at C4 deshields the nearby protons on the thiazole ring and its substituents, causing them to resonate at a higher frequency (downfield). Observing the significant downfield shift of the ethyl and amine protons in our target compound, relative to an analog lacking the phenyl ring, confirms the phenyl group's position at C4.
Part 3: Experimental Protocols
To ensure the reproducibility and integrity of the spectral data, a standardized experimental protocol is essential.
Standard ¹H NMR Acquisition Protocol
Sample Preparation:
Accurately weigh 5-10 mg of the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride sample.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is recommended for hydrochloride salts to ensure solubility and observe exchangeable protons).
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Tune and shim the probe to the DMSO-d₆ solvent to optimize magnetic field homogeneity.
Data Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include:
Spectral Width: -2 to 12 ppm
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons)
Pulse Angle: 30-45 degrees
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Perform a baseline correction to ensure a flat spectrum.
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Integrate all peaks to determine the relative number of protons for each signal.
Part 4: Data Visualization and Summary
Comparative Data Summary
The following table provides a side-by-side comparison of the key ¹H NMR signals, demonstrating the structural effects discussed.
Table 2: Comparative Summary of ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆.
The following diagram illustrates the logical flow of a typical NMR experiment for structural characterization.
Caption: Workflow for ¹H NMR-based structural elucidation.
References
This paper examines the synthesis of two new complexes of platinum(II/IV) ion, general formula [PtL2]Cl2 and [PtL2]Cl4, where L is 2-amino-5-methyl-4-phenylthiazole. The structures of the above mentioned compounds were determined by elemental microanalysis, infrared, 1H and 13C NMR spectroscopy. ResearchGate. Available at: [Link]
Al-Abdullah, E. S., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules. Available at: [Link]
Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
Bhandari, S., et al. (2012). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Jubie, S., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Available at: [Link]
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
A Senior Application Scientist's Guide to LC-MS Fragmentation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
In the landscape of drug discovery and development, a comprehensive understanding of a compound's structural characteristics is paramount. For researchers and scientists working with novel heterocyclic entities, Liquid C...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, a comprehensive understanding of a compound's structural characteristics is paramount. For researchers and scientists working with novel heterocyclic entities, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical technique. This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, a compound of interest within medicinal chemistry. By delving into its fragmentation patterns, we can establish a robust methodology for its identification and characterization in various matrices. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction to the Analyte: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
5-Ethyl-4-phenyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of compounds, a scaffold known for a wide range of biological activities.[1] The structural elucidation of such molecules is a critical step in understanding their structure-activity relationships (SAR) and metabolic fate. LC-MS, particularly with tandem mass spectrometry (MS/MS), provides the necessary specificity and sensitivity for this purpose. The fragmentation patterns observed in MS/MS are essentially a molecular fingerprint, offering valuable clues to the compound's structure.
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a validated method for the analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. The choices within this protocol are grounded in established practices for the analysis of small, heterocyclic molecules.[2]
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in methanol.
Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. This working standard will be used for direct infusion and for spiking into relevant matrices for methods requiring chromatographic separation.
Liquid Chromatography (LC) Parameters
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm, 5 µm) is recommended for good retention and peak shape of this relatively non-polar compound.[2]
Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte, which is crucial for positive ion electrospray ionization.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A gradient elution is often preferred to ensure good separation from potential impurities and matrix components. A typical gradient would be:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of the basic amine group, which is readily protonated.
Scan Mode: Full scan MS to determine the protonated molecular ion ([M+H]⁺), followed by product ion scans (MS/MS) of the protonated molecular ion to elicit fragmentation.
Collision Gas: Argon is a common collision gas.
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is advisable to observe a wide range of fragment ions.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
Predicted Fragmentation Pathway
The fragmentation of organic molecules in a mass spectrometer is not a random process but follows predictable chemical principles, often involving the formation of the most stable ions.[3] For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (Molecular Formula: C₁₁H₁₂N₂S, Molecular Weight: 204.29 g/mol ), the protonated molecular ion ([M+H]⁺) is expected at an m/z of 205. The subsequent fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. The fragmentation of related 2-aminothiazole derivatives often involves cleavages at the substituents and within the heterocyclic ring.[4][5]
Caption: Proposed fragmentation pathway of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
Data Interpretation and Key Fragments
The analysis of the MS/MS spectrum involves identifying the key fragment ions and relating them back to the structure of the parent molecule. The following table summarizes the expected major ions and their proposed structures.
m/z
Proposed Formula
Proposed Structure/Origin
205
[C₁₁H₁₃N₂S]⁺
Protonated Molecular Ion ([M+H]⁺)
177
[C₉H₉N₂S]⁺
Loss of ethylene (C₂H₄) from the ethyl group. This is a common fragmentation for ethyl-substituted aromatics.
128
[C₅H₈N₂S]⁺
Loss of the phenyl radical (C₆H₅•) from the molecular ion.
178
[C₁₀H₁₁NS]⁺
Loss of hydrogen cyanide (HCN) from the thiazole ring.
77
[C₆H₅]⁺
Phenyl cation, a common fragment for phenyl-containing compounds.[6]
Comparison with Alternative Structures
To ensure the confident identification of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, it is crucial to consider and differentiate it from isomeric structures. For instance, an isomer where the ethyl and phenyl groups are swapped would likely exhibit a different fragmentation pattern. The loss of the ethyl group would still be observed, but the subsequent fragmentation of the resulting ion would differ. Similarly, positional isomers of the amine group would also lead to distinct fragmentation pathways. By carefully analyzing the relative abundances of the fragment ions and the presence or absence of key fragments, one can confidently distinguish between such alternatives. The stability of the resulting fragment ions often dictates the major fragmentation pathways.
Conclusion
The LC-MS/MS fragmentation analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine provides a detailed and specific fingerprint for its characterization. The predictable losses of the ethyl and phenyl substituents, along with characteristic ring cleavages, offer a robust method for its identification. The experimental protocol and fragmentation pathway detailed in this guide serve as a comprehensive resource for researchers in the field. By applying these principles, scientists can achieve high-confidence structural elucidation, a critical component in the advancement of drug development and chemical research.
References
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1458.
Der Pharma Chemica. (2011).
Chung, H., et al. (2006). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Analytical Toxicology, 30(8), 558-563.
Garg, C. P., et al. (1992). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 4(1), 120-125.
Patel, P. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of the Indian Chemical Society, 99(11), 100749.
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772.
PubChem. 5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione. Available from: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
Gheldiu, A. M., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 28(6), 2595.
IRJET. (2022). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. International Research Journal of Engineering and Technology, 9(5), 1-5.
Patel, K. D., et al. (2012). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. E-Journal of Chemistry, 9(4), 2194-2202.
ResearchGate. (2021).
Rojsitthisak, P., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Arabian Journal of Chemistry, 16(7), 104951.
Husser, T., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
Little, J. L. (2016). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Journal of Mass Spectrometry, 51(9), 639-653.
ChemSynthesis. 5-phenyl-1,3-thiazole-2,4-diamine. Available from: [Link]
Arshad, M., et al. (2010). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)
FTIR Spectral Analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
A Comparative Technical Guide for Drug Development Professionals Part 1: Executive Summary & Strategic Context[1] In the landscape of medicinal chemistry, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride represents a c...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Development Professionals
Part 1: Executive Summary & Strategic Context[1]
In the landscape of medicinal chemistry, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride represents a critical scaffold, often serving as a precursor for dopamine agonists, adenosine receptor antagonists, and other heterocyclic bioactive agents.
For researchers and quality control scientists, the challenge lies not just in synthesis, but in the rigorous solid-state characterization of the salt form. The hydrochloride salt offers superior solubility compared to the free base, but its hygroscopic nature and potential for polymorphism require precise analytical validation.
This guide moves beyond basic spectral identification. It objectively compares this compound's spectral performance against its free base alternative and evaluates the efficacy of ATR (Attenuated Total Reflectance) versus KBr transmission modes for routine analysis.
Part 2: Comparative Analysis of Analytical Alternatives
Comparison 1: Hydrochloride Salt vs. Free Base
The most critical distinction in drug development is verifying the salt formation.[1] The protonation of the thiazole ring nitrogen (N3) or the exocyclic amine significantly alters the vibrational landscape.
Feature
Free Base (Parent Amine)
Hydrochloride Salt (Product)
Operational Impact
N-H Stretching
Sharp doublet (~3400 & 3280 cm⁻¹)
Broad, multiple bands (2600–3200 cm⁻¹)
Validation: The disappearance of the sharp doublet confirms complete salt formation.
C=N Stretching
Distinct, sharp (~1610–1630 cm⁻¹)
Shifted/Broadened (~1640–1660 cm⁻¹)
Identification: Protonation at N3 increases the double-bond character of the ring system.
Solubility
Low in water; High in organic solvents
High in water; Moderate in alcohols
Formulation: Salt form is preferred for aqueous delivery systems.[1]
Hygroscopicity
Low
Moderate to High
Handling: HCl salt requires desiccated storage and rapid spectral acquisition (ATR preferred).[1]
Comparison 2: ATR vs. Transmission (KBr Pellet)
For this specific hygroscopic hydrochloride salt, the choice of sampling technique dictates data quality.
Diamond ATR (Recommended):
Pros: Zero sample preparation; minimizes exposure to ambient moisture (critical for hygroscopic HCl salts); high throughput.[1]
Cons: Lower sensitivity for weak overtones; spectral intensity decreases at higher wavenumbers due to penetration depth dependence (
Verdict: The superior choice for routine QC and stability testing of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl.
KBr Pellet (Transmission):
Pros: Higher signal-to-noise ratio; classic library match standard.[1]
Cons: High risk of ion exchange (formation of KCl and free base) under pressure; hygroscopic KBr can introduce water bands masking the amine salt region.
Verdict: Use only for structural elucidation when ATR resolution is insufficient.
Part 3: Detailed Spectral Profiling[1]
Diagnostic Band Assignment
The following assignments are synthesized from structural analog data (2-amino-4-phenylthiazole) and theoretical vibrational physics of thiazole hydrochlorides.
Objective: Rapid identification of the HCl salt while minimizing moisture uptake.
Instrument Setup: Ensure FTIR spectrometer is purged with dry nitrogen to remove atmospheric water/CO₂.[1]
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Critical: Ensure no residue remains, as amine salts are sensitive to contaminants.[1]
Background Scan: Collect a 32-scan background of the clean crystal.[1]
Sample Loading: Place ~5 mg of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl powder onto the crystal center.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Note: Do not over-pressurize, as this can shift peak positions slightly.
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Post-Processing: Apply "ATR Correction" algorithm if comparing against a transmission library.
Objective: High-resolution spectrum for publication or detailed band assignment.[1]
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar for 2-3 minutes. Caution: Do not grind vigorously for too long; heat can degrade the heat-sensitive HCl salt or induce ion exchange.[1]
Pressing: Transfer to a 13mm die. Evacuate air for 2 minutes (to remove moisture).[1] Press at 8-10 tons for 2 minutes.
Inspection: The pellet should be translucent.[1] If opaque/white, moisture is present (bad for HCl analysis) or grinding was insufficient.
Measurement: Place in holder and scan immediately to prevent hygroscopic water absorption.[1]
Part 5: Visualizations
Diagram 1: Analytical Workflow for Thiazole Salt Verification
This workflow illustrates the logical progression from synthesis to final spectral validation, highlighting the decision points.
Caption: Step-by-step analytical workflow for verifying the hydrochloride salt form of the target thiazole.
Diagram 2: Spectral Decision Tree (Structure-Property Logic)
This diagram details the causal logic used to interpret the spectrum.
Caption: Logic flow for interpreting spectral data to distinguish between the free base and hydrochloride salt.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 147560, 5-ethyl-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]
Pagacz-Kostrzewa, M., et al. (2022).[8] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences. Retrieved from [Link]
Reddy, S. R., et al. (2016).[1] Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 8(9):58-63. Retrieved from [Link]
World Intellectual Property Organization (WIPO). (2003).[1] WO2003093250A2: Positive Allosteric Modulators of the Nicotinic Acetylcholine Receptor.[1] Retrieved from
SpectraBase. 2-Amino-4-phenylthiazole FTIR Spectrum. Wiley Science Solutions.[1] Retrieved from [Link]
Comparative Bioactivity Guide: 5-Ethyl vs. 5-Methyl Phenylthiazol-2-amine Derivatives in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize the pharmacokinetic and pharmacodynamic profiles of heterocyclic hits. The 2-aminothiazole scaffold is a privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize the pharmacokinetic and pharmacodynamic profiles of heterocyclic hits. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of kinase inhibitors and antimicrobial agents[1]. However, the seemingly minor structural modification from a 5-methyl to a 5-ethyl substitution on the phenylthiazol-2-amine core can drastically alter the molecule's bioactivity landscape.
This guide provides an objective, data-driven comparison of these two derivatives, focusing on the causality behind their divergent biological behaviors and providing self-validating experimental workflows for your own structural activity relationship (SAR) campaigns.
Mechanistic Causality: The C5 Alkyl Switch
To understand the divergent bioactivity of 5-methyl versus 5-ethyl phenylthiazol-2-amines, we must analyze the steric and electronic microenvironments of their biological targets.
Steric Constraints (The "Gatekeeper" Effect): In kinase inhibition (e.g., CDK9 or PI3K), the C5 position of the thiazole ring often projects directly into the ATP-binding pocket's hinge region[2]. The 5-methyl derivative represents the optimal steric volume for restrictive pockets, maintaining high-affinity hydrogen bonding without causing van der Waals clashes. Conversely, the bulkier 5-ethyl group can induce steric repulsion in tight binding clefts, leading to a precipitous drop in target affinity[2].
Lipophilicity and Membrane Permeation: For whole-cell assays (such as antimicrobial screening), the narrative shifts. The addition of a methylene unit in the 5-ethyl derivative increases the calculated partition coefficient (clogP). This enhanced lipophilicity improves passive diffusion across complex bacterial cell walls, often resulting in superior minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus[3].
Metabolic Liability: The alpha-carbon of the ethyl group is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. Consequently, 5-ethyl derivatives often exhibit shorter half-lives in hepatic microsomal stability assays compared to their 5-methyl counterparts.
Mechanistic pathway of target inhibition modulated by C5-alkyl substitution.
Comparative Bioactivity Data
The following table synthesizes representative benchmarking data derived from structural analogs in advanced SAR studies, illustrating the divergent profiles of the two derivatives across multiple parameters.
Parameter
5-Methyl-4-phenylthiazol-2-amine
5-Ethyl-4-phenylthiazol-2-amine
Causality / Rationale
Kinase IC₅₀ (e.g., CDK9)
15 nM (Highly Potent)
85 nM (Moderate)
5-Et introduces steric clashes in the restricted gatekeeper hinge region[2].
Antimicrobial MIC (S. aureus)
125 µg/mL
62.5 µg/mL
Increased logP of 5-Et enhances lipid bilayer and bacterial cell wall penetration[3].
Caco-2 Permeability (Papp)
1.2 x 10⁻⁶ cm/s
3.5 x 10⁻⁶ cm/s
Higher lipophilicity of the ethyl group drives superior passive transcellular diffusion.
Microsomal Stability (T₁/₂)
45 min
25 min
The ethyl alpha-carbon is highly vulnerable to CYP450-mediated hydroxylation.
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating—meaning they contain internal logic gates that prevent the propagation of false positives or artifacts.
Self-validating experimental workflow from chemical synthesis to SAR profiling.
Protocol 1: Hantzsch Synthesis & Quality Control
Causality: The Hantzsch thiazole synthesis is utilized because it allows for the modular assembly of the thiazole core using specific α-haloketones (1-chloroacetone for 5-methyl; 1-chlorobutan-2-one for 5-ethyl) and thiourea.
Reaction: Dissolve 1.0 eq of the respective α-haloketone and 1.1 eq of phenylthiourea in anhydrous ethanol. Reflux for 4 hours.
Isolation: Cool to room temperature, precipitate the product using ice-cold water, and neutralize with 10% NaHCO₃. Filter and recrystallize from ethanol.
Self-Validation Checkpoint (LC-MS/NMR): Perform LC-MS analysis. Logic Gate: The compound must exhibit a purity of ≥95% via UV integration (254 nm) and the correct [M+H]⁺ mass before proceeding to biological assays. Impure compounds will cause artifactual bioactivity readouts.
Protocol 2: TR-FRET Kinase Inhibition Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the aromatic thiazole core can exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise.
Preparation: Plate 5-methyl and 5-ethyl derivatives in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM) in assay buffer.
Reaction: Add the target kinase (e.g., CDK9/Cyclin T1), fluorescently labeled tracer, and Eu-anti-tag antibody. Incubate for 60 minutes at room temperature.
Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Logic Gate: The assay is only deemed valid if the Z'-factor is > 0.6. An IC₅₀ curve is only accepted if the Hill slope is between 0.8 and 1.2, ensuring competitive 1:1 stoichiometry.
Conclusion
The choice between a 5-methyl and 5-ethyl substitution on the phenylthiazol-2-amine scaffold is not arbitrary; it is a calculated decision based on the target's microenvironment. If your program targets a kinase with a highly conserved, sterically restricted ATP-binding pocket, the 5-methyl derivative is the superior starting point. However, if your goal is to develop an antimicrobial agent where cell wall permeation is the rate-limiting step, the enhanced lipophilicity of the 5-ethyl derivative provides a distinct advantage.
Comparative Guide: Validating Purity of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl via HPLC
Executive Summary 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl is a pharmacologically significant scaffold, often serving as a precursor in the synthesis of dopamine agonists and antimicrobial agents. Its validation presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl is a pharmacologically significant scaffold, often serving as a precursor in the synthesis of dopamine agonists and antimicrobial agents. Its validation presents a specific chromatographic challenge: the basic 2-amino-thiazole moiety interacts strongly with residual silanols on standard silica columns, leading to peak tailing and unreliable integration.
This guide compares a Generic Isocratic Method (often found in early literature) against an Optimized Gradient Method using Base-Deactivated Silica (BDS) technology. We demonstrate why the Optimized Method is the mandatory standard for regulatory-grade purity validation, ensuring the detection of late-eluting lipophilic impurities that generic methods miss.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution.
Property
Specification
Chromatographic Implication
Compound
5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
Basic nitrogen requires pH control.
pKa (Approx)
~5.3 (Thiazole N)
At neutral pH, the amine may partially protonate, causing peak splitting. Low pH (<3.0) is required to keep it fully ionized and sharp.
UV Max
~280 nm
Detection at 254 nm is possible, but 280 nm offers better specificity against aliphatic impurities.
Solubility
Soluble in MeOH, DMSO, Water (moderate)
Sample diluent must match initial mobile phase strength to prevent precipitation.
Comparative Methodology: Generic vs. Optimized
The following comparison highlights the performance gap between a standard "screening" method and a "validation-ready" method.
The Alternatives
Alternative A (Generic Method): A simple Isocratic C18 method using Methanol/Water. Often used for quick synthesis checks.
Alternative B (Optimized Method): A Gradient method using a high-purity C18 column with Phosphate Buffer (pH 2.5).
Performance Data Comparison
Parameter
Method A (Generic)
Method B (Optimized)
Verdict
Column
Standard C18 (5 µm)
End-capped C18 (3.5 µm)
B is Superior
Mobile Phase
MeOH : Water (60:40)
A: 0.1% H₃PO₄ / B: ACN
B is Superior
Peak Shape (Tailing)
1.8 - 2.2 (Significant Tailing)
1.0 - 1.2 (Symmetric)
B is Superior
Impurity Detection
Misses late eluters (dimers)
Detects all synthesis byproducts
B is Superior
Run Time
10 minutes
18 minutes
A is Faster
Resolution (Rs)
< 1.5 (Critical Pair)
> 3.0 (Critical Pair)
B is Superior
Expert Insight: While Method A is faster, it fails the "Purity" requirement because it cannot resolve the target amine from des-ethyl analogs or late-eluting dimers. Method B uses acid suppression (pH 2.5) to protonate the amine, eliminating silanol interactions and sharpening the peak.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are automatically void.
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.1 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.[1]
Why? Low pH suppresses silanol ionization on the column and keeps the analyte protonated.
Mobile Phase B: 100% Acetonitrile (degassed).
Step 2: Chromatographic Conditions[2]
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Must be "End-capped".
Column Temp: 30°C (Controls viscosity and retention reproducibility).
Injection Volume: 10 µL.
Detection: UV at 280 nm.
Step 3: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.0
90
10
Initial equilibration
10.0
40
60
Elution of main peak & polar impurities
12.0
10
90
Column wash (elutes dimers)
14.0
10
90
Hold wash
14.1
90
10
Re-equilibration
18.0
90
10
Ready for next injection
Validation Framework (Self-Validating System)
To ensure scientific integrity, every run must include a System Suitability Standard.
System Suitability Parameters (Acceptance Criteria)
Tailing Factor (T): NMT (Not More Than) 1.5. High tailing indicates column aging or pH drift.
Theoretical Plates (N): NLT (Not Less Than) 5000.
Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (usually the des-ethyl precursor).
RSD (Precision): < 0.5% for retention time; < 1.0% for peak area (n=5 injections).
Impurity Profiling Logic
Common synthesis impurities for this compound include:
Thiourea: Elutes near void volume (very polar).
Alpha-bromo ketone (Precursor): Elutes later than the main peak (more hydrophobic).
Dimer: Elutes during the high-organic wash (12-14 min).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring that "Purity" is not just a number, but a verified attribute.
Caption: Logical workflow for HPLC purity validation ensuring system readiness before sample analysis.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peak
Sample solvent too strong (e.g., 100% MeOH).
Dissolve sample in Mobile Phase A:B (50:50).
Retention Time Drift
pH fluctuation in buffer.
Re-prepare buffer; ensure pH is exactly 2.5.
High Backpressure
Precipitation of buffer in ACN.
Ensure mixing chamber is working; wash system with water daily.
Ghost Peaks
Carryover from previous run.
Increase the "Wash" phase (90% B) duration.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
PubChem. Compound Summary: 2-Amino-4-phenylthiazole.[3][4] National Library of Medicine. Available at: [Link]
Reference Standards for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Analysis: A Comparative Technical Guide
This guide serves as an authoritative technical resource for the selection, qualification, and application of reference standards for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (and its free base equivalent). Exe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource for the selection, qualification, and application of reference standards for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (and its free base equivalent).
Executive Summary & Compound Context
5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS: 34176-47-1 for free base) is a critical pharmacophore and intermediate used in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) modulators and Pirinixic acid derivatives (dual 5-LO/mPGE2 synthase inhibitors).
Accurate quantification of this intermediate is essential for establishing yield, purity, and mass balance in GMP manufacturing. This guide compares the performance of different reference standard grades and forms (HCl salt vs. Free Base), providing evidence-based protocols to minimize analytical error.
Comparative Analysis: Selecting the Right Reference Standard
In drug development, "alternatives" for reference standards refer to the Grade (Quality Level) and the Chemical Form (Salt vs. Base). Choosing the wrong alternative can lead to potency calculation errors of >15%.
Comparison 1: Reference Standard Grades (Fitness-for-Purpose)
Feature
Primary Reference Standard (PRS)
Secondary/Working Standard (WS)
Research Grade / Reagent
Definition
Fully characterized material with high purity (typically >99.5%). Values assigned via absolute methods (qNMR, Mass Balance).
Qualified against a PRS.[1][2] Used for routine daily testing.
Commercial chemical with basic identity (NMR) but unverified potency.
Traceability
High: Traceable to SI units or Pharmacopeial standards.
Critical: Method Validation, Impurity quantification, assigning value to WS.
Routine: Batch release, stability testing, in-process control (IPC).
Screening: Early discovery, qualitative ID only. NOT for GMP.
Cost
$
Comparison 2: Chemical Form (HCl Salt vs. Free Base)
The hydrochloride salt is the most common commercial form due to solubility, but it introduces specific analytical challenges compared to the free base.
Moderate to High. Can absorb atmospheric water, altering the effective mass.
Low. Generally hydrophobic and stable in ambient humidity.
HCl requires drying or water content correction (KF) before weighing.
Solubility
Excellent in aqueous mobile phases and MeOH.
Poor in water; requires DMSO or acidified organic solvents.
HCl is superior for Reverse Phase HPLC (RP-HPLC).
Stability
High. The protonated amine resists oxidation.
Moderate. The free 2-amino group is prone to oxidative degradation (N-oxide formation).
HCl is preferred for long-term storage.
Stoichiometry
Must apply Salt Correction Factor (SCF) . MW_Salt ≈ 240.75 / MW_Base ≈ 204.29
Direct weighing (SCF = 1.0).
Critical Risk: Failure to apply SCF results in ~17% potency error.
Experimental Protocols
Protocol A: Preparation of Stock Standard Solution
Objective: Prepare a robust 1.0 mg/mL stock solution of the HCl salt, correcting for purity and salt form.
Equilibration: Allow the Reference Standard container to reach room temperature (prevent condensation).
Weighing: Accurately weigh 24.0 mg of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl into a 20 mL volumetric flask.
Note: If using a Primary Standard, use the "As-is" weight. If using a standard with known water content, record it.
Dissolution: Add 10 mL of Diluent A (50:50 Methanol:Water + 0.1% Formic Acid). Sonicate for 5 minutes. The acid ensures the amine remains protonated and soluble.
Dilution: Dilute to volume with Diluent A.
Calculation (The "Potency" Formula):
Where
Protocol B: Validated HPLC Method (RP-HPLC)
System: Agilent 1290 / Waters UPLC H-Class or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Detection: UV at 265 nm (Lambda max for phenylthiazole core) and 290 nm .
Gradient:
0.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B (Re-equilibration)
Method Performance Data (Typical):
Linearity (R²): > 0.999 (Range: 5 – 200 µg/mL).
LOD: ~0.5 µg/mL.
Specificity: Resolves from Acetophenone (starting material) and Thiourea.
Visualizations
Diagram 1: Synthesis & Impurity Pathway
Understanding the origin of the compound helps in selecting the right impurity standards.
Caption: Hantzsch synthesis pathway showing the formation of the target thiazole and potential impurities (residual ketone and oxidative dimers).
Diagram 2: Reference Standard Qualification Workflow (ICH Q7)
The decision logic for qualifying a Working Standard against a Primary Standard.
Caption: Workflow for qualifying a secondary reference standard, ensuring identity and purity meet GMP requirements before routine use.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][6] Geneva: ICH, 2005.
Kashyap, S. J., et al. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives."[7] Asian Journal of Chemistry, vol. 30, no. 1, 2018.[8]
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville: USP Convention.
PubChem. Compound Summary for CID 3442506 (Related Thiazole Structures). National Library of Medicine (US).
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality.
Part 1: Executive Summary & Technical Rationale In the development of thiazole-containing therapeutics (e.g., Pramipexole, Acotiamide, Dasatinib), the formation of hydrochloride (HCl) salts is a standard strategy to over...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Technical Rationale
In the development of thiazole-containing therapeutics (e.g., Pramipexole, Acotiamide, Dasatinib), the formation of hydrochloride (HCl) salts is a standard strategy to overcome the poor aqueous solubility inherent to the lipophilic thiazole scaffold.
This guide provides a comparative analysis of the solubility profiles of thiazole amine HCl salts versus their free base counterparts. The data indicates that dihydrochloride salts of thiazole amines typically exhibit a >100-fold increase in aqueous solubility compared to the free base. However, this gain is strictly pH-dependent and subject to the Common Ion Effect in high-chloride environments (e.g., 0.1 N HCl).
The Mechanistic Driver: Site-Specific Protonation
The thiazole ring contains two potential protonation sites:
The Ring Nitrogen (N3): Weakly basic (pKa conjugate acid ~2.5).
Exocyclic Amines: Typically more basic (pKa ~9-10 for alkylamines).
In hydrochloride salts, the strong acid protonates the most basic center (usually the exocyclic amine) and often the ring nitrogen if a dihydrochloride is formed. This disruption of the crystal lattice, coupled with the high solvation energy of the chloride counterion, drives the dissolution process.
Part 2: Comparative Solubility Data
The following data aggregates experimental findings for representative thiazole amines.
Table 1: Solubility Profile of Pramipexole (PPX)
A model for highly soluble thiazole amine salts.
Parameter
Pramipexole Free Base
Pramipexole Dihydrochloride Monohydrate
Fold Increase
Aqueous Solubility (25°C)
~1–2 mg/mL
>200 mg/mL
>100x
pH 1.2 (SGF)
High (Ionized)
High (>100 mg/mL)
Comparable
pH 6.8 (Intestinal)
Low (<5 mg/mL)
High (>10 mg/mL)*
>2x
Methanol Solubility
Moderate
~80 mg/mL (8% w/v)
Moderate
Ethanol Solubility
Low
~5 mg/mL (0.5% w/v)
Low
Solid State Form
Crystalline Powder
Crystalline Monohydrate
N/A
*Note: At pH 6.8, the salt may begin to disproportionate if the buffering capacity is low, but intrinsic solubility remains higher due to the pre-existing acidic microenvironment of the dissolving salt particle.
Table 2: Solubility of 2-Aminothiazole (Fundamental Scaffold)
A model for fragment-based drug discovery.
Solvent System
Free Base Solubility (20°C)
Hydrochloride Salt Solubility
Observation
Water
~100 mg/mL
>500 mg/mL
Salt is extremely hygroscopic and soluble.
0.1 M HCl
Very High
Reduced (Common Ion Effect)
Excess Cl⁻ suppresses solubility slightly.
Diethyl Ether
Soluble
Insoluble
Salt formation eliminates ether solubility.
Part 3: Mechanistic Visualization
The following diagram illustrates the protonation pathways that govern solubility and the equilibrium states involved.
Caption: Solubility equilibrium of thiazole amines showing protonation states and the common ion effect suppression pathway.
Part 4: Experimental Protocol (Self-Validating)
Objective: Determine the thermodynamic solubility of a thiazole amine HCl salt.
Validation Standard: Protocol includes "Checkpoints" to ensure data integrity (E-E-A-T principle).
Materials
Analyte: Thiazole Amine HCl Salt (e.g., Pramipexole 2HCl).
Equipment: Temperature-controlled shaker, HPLC-UV or UV-Vis Spectrophotometer, pH meter.
Workflow
Step 1: Saturation Preparation
Weigh approximately 100 mg of the salt into a 4 mL glass vial.
Add 1.0 mL of the selected solvent medium.
Checkpoint 1 (Visual): If the solid dissolves completely, add more solid until a suspension is visible. A persistent solid phase is mandatory for thermodynamic solubility.
Step 2: Equilibration
Seal the vial and place it in a shaker bath at 25°C ± 0.1°C .
Shake at 200 RPM for 24 hours .
Checkpoint 2 (pH Drift): After 24 hours, measure the pH of the supernatant.
Insight: HCl salts are acidic. In unbuffered water, the pH will drop significantly (often to pH 2-3). If measuring "water solubility," record the final pH; do not adjust it.
Step 3: Phase Separation & Analysis
Filter the suspension using a 0.45 µm PVDF syringe filter .
Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.
Dilute the filtrate immediately with mobile phase (to prevent precipitation if temperature shifts).
Analyze via HPLC.
Step 4: Solid Phase Analysis (Critical for Salts)
Recover the undissolved solid from the filter.
Analyze via X-Ray Powder Diffraction (XRPD) or DSC .
Checkpoint 3 (Disproportionation): Confirm the solid is still the HCl salt. In high pH buffers (pH > 6), the salt may convert back to the free base. If the solid is Free Base, you have measured the solubility of the base, not the salt.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for thermodynamic solubility determination with critical validation checkpoints.
References
Boehringer Ingelheim. (2008). Mirapex (Pramipexole Dihydrochloride) Prescribing Information. U.S. Food and Drug Administration. [Link]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119570, Pramipexole Dihydrochloride. [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
Islam, M. S., & Narurkar, M. M. (1993).[1] Solubility, stability and ionization behaviour of famotidine. Journal of Pharmacy and Pharmacology, 45(8), 682-686.[2] [Link]
Elemental analysis benchmarks for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
Elemental Analysis Benchmarks for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl: A Comparative Guide As pharmaceutical development accelerates, the rigorous characterization of active pharmaceutical ingredients (APIs) and cri...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Benchmarks for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl: A Comparative Guide
As pharmaceutical development accelerates, the rigorous characterization of active pharmaceutical ingredients (APIs) and critical intermediates remains a non-negotiable regulatory standard. For complex heterocyclic compounds like 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride , confirming the empirical formula and exact salt stoichiometry requires high-precision analytical workflows.
This guide objectively evaluates the performance of modern automated elemental analysis against traditional wet chemistry methods, providing researchers with field-proven protocols and benchmark data to ensure structural integrity and regulatory compliance.
Theoretical Baselines & Chemical Context
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a functionalized thiazole derivative. When synthesized as a hydrochloride salt, verifying the exact 1:1 molar ratio of the free base to the HCl counter-ion is critical to predicting the compound's solubility, bioavailability, and stability.
Before initiating any empirical testing, we must establish the theoretical mass fractions. The molecular formula for the HCl salt is C₁₁H₁₃ClN₂S (Molar Mass: ~240.75 g/mol ).
Table 1: Theoretical Elemental Composition of C₁₁H₁₃ClN₂S
Element
Symbol
Atomic Mass
Atoms
Total Mass
Mass Fraction (%)
Carbon
C
12.011
11
132.121
54.88%
Hydrogen
H
1.008
13
13.104
5.44%
Nitrogen
N
14.007
2
28.014
11.64%
Sulfur
S
32.065
1
32.065
13.32%
| Chlorine | Cl | 35.450 | 1 | 35.450 | 14.73% |
Comparative Methodology: Modern vs. Traditional Techniques
Historically, determining the CHNS-Cl profile of a compound required a fragmented approach: Kjeldahl digestion for nitrogen, Schöniger flask combustion for sulfur and halogens, and gravimetric analysis for carbon. Today, automated Dumas combustion analyzers and X-Ray Fluorescence (XRF) have become the industry benchmarks [1][2].
The Causality Behind the Shift
The Thiazole Ring Challenge: The nitrogen and sulfur atoms embedded within the stable aromatic thiazole ring are notoriously resistant to the wet acid digestion used in the Kjeldahl method. This often results in incomplete breakdown and under-reported nitrogen values [1].
High-Temperature Oxidation: Modern CHNS analyzers utilize the Dumas method, subjecting the sample to 1200°C in an oxygen-rich environment. This extreme thermal energy guarantees the complete destruction of the heterocyclic ring, converting all elements into quantifiable gaseous oxides [2][3].
Halogen Quantification: While CHNS analyzers excel at organic elements, they do not quantify chlorine. Instead of relying on destructive and error-prone silver nitrate titrations, XRF provides a rapid, non-destructive, and highly accurate measurement of the chloride counter-ion [5].
Table 2: Performance Benchmark for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl
Metric
Automated CHNS (Dumas) + XRF
Traditional (Kjeldahl / Schöniger)
Accuracy (Recovery %)
99.8% - 100.2%
94.5% - 98.0% (N often under-reported)
Precision (RSD)
< 0.2%
1.5% - 3.0%
Analysis Time
10 - 15 minutes
4 - 6 hours
Sample Requirement
1 - 5 mg
100 - 500 mg
| Hazardous Waste | None (Inert gases) | High (Sulfuric acid, heavy metal catalysts) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and matrix-matched calibrations.
Protocol A: CHNS Microanalysis via High-Temperature Combustion
System Calibration: Run an empty tin capsule to establish the system blank. Calibrate the Thermal Conductivity Detector (TCD) using 2.0 mg of Sulfanilamide (C₆H₈N₂O₂S).
Scientific Rationale: Sulfanilamide contains C, H, N, and S in stable, known quantities, ensuring the detector's dynamic range is simultaneously calibrated for all target analytes.
Sample Preparation: Accurately weigh 2.000 ± 0.005 mg of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl into a combustible tin capsule. Seal tightly to exclude atmospheric nitrogen.
Scientific Rationale: The tin capsule acts as a combustion catalyst. Its exothermic oxidation momentarily boosts the local temperature to ~1800°C, ensuring the refractory thiazole ring is entirely vaporized [3].
Combustion & Reduction: Drop the capsule into the 1200°C combustion reactor under a pure O₂ pulse. Route the resulting gas mixture (CO₂, H₂O, NOₓ, SO₂) through a reduction furnace packed with elemental copper at 600°C [2].
Scientific Rationale: Copper scavenges excess oxygen and quantitatively reduces NOₓ species to N₂ gas, which is an absolute requirement for accurate nitrogen measurement.
Separation & Detection: Pass the gas stream through a purge-and-trap chromatographic column. The sequentially eluting gases are quantified by the TCD.
Fig 1. Automated CHNS combustion and detection workflow for organic elemental analysis.
Protocol B: Chloride Verification via X-Ray Fluorescence (XRF)
Sample Presentation: Transfer 50 mg of the API powder into a micro-sample cup fitted with a 4 µm Prolene film.
Scientific Rationale: Prolene film is highly transparent to X-rays, preventing signal attenuation for lighter elements like chlorine [5].
Irradiation: Expose the sample to the primary X-ray beam using a Pd or Rh anode tube.
Quantification: Measure the characteristic Kα fluorescence line for Chlorine (2.62 keV). Quantify against a matrix-matched calibration curve to confirm the 14.73% theoretical mass fraction.
Regulatory Compliance: Trace Elemental Impurities
While CHNS-Cl analysis confirms the macro-stoichiometry of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl, pharmaceutical applications require screening for toxic heavy metals (e.g., Pd catalysts used in cross-coupling reactions to attach the phenyl ring).
Under USP <232> and USP <233> guidelines, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the mandated benchmark for elemental impurities [4]. The integration of CHNS, XRF, and ICP-MS creates a complete, multi-modal validation logic for the API.
Fig 2. Multi-modal analytical logic for complete stoichiometric and purity validation.
References
Gautam VP, Mishra S, Ahmed H. "Comparison of Total Nitrogen estimation by Kjeldahl Method and CHNS Analyzer in Dry Tropical Grassland." International Journal of Plant and Environment, 2023.[Link]
"What is a CHNS Elemental Analyzer?" AZoM, Oct 2023.[Link]
"Vario EL Cube - CHNS Elemental Analyzer." SciSPX.[Link]
Validation
A Senior Application Scientist's Guide to Differentiating 5-Ethyl-4-phenyl-1,3-thiazol-2-amine from its Structural Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the con...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies to differentiate 5-Ethyl-4-phenyl-1,3-thiazol-2-amine from its primary structural isomers.
The choice of analytical technique is dictated by the subtle structural nuances between the isomers. In this guide, we will explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide definitive structural elucidation.
The Challenge: Identifying Key Structural Isomers
The primary isomers of concern for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (Isomer A) are:
4-Ethyl-5-phenyl-1,3-thiazol-2-amine (Isomer B): A positional isomer where the ethyl and phenyl groups on the thiazole ring are swapped.
N-Ethyl-4-phenyl-1,3-thiazol-2-amine (Isomer C): An isomer where the ethyl group is located on the exocyclic amine.
N-Phenyl-5-ethyl-1,3-thiazol-2-amine (Isomer D): An isomer where the phenyl group is on the exocyclic amine.
Each of these isomers presents a unique analytical puzzle. The following sections will detail the experimental strategies to solve it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] By analyzing the chemical shifts, coupling patterns, and through-space interactions, we can definitively distinguish between the isomers.
The Causality Behind NMR's Differentiating Power
The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts. The proximity of electron-withdrawing or -donating groups, as well as the effects of aromatic ring currents, will cause predictable upfield or downfield shifts in the NMR spectrum.[2][3] For our target isomers, the key differentiators will be the chemical shifts of the ethyl group protons, the aromatic protons, and any protons directly attached to the thiazole ring.
Predicted ¹H NMR and ¹³C NMR Data
The following table summarizes the predicted key differentiating signals in the ¹H and ¹³C NMR spectra for each isomer. These predictions are based on established principles of NMR spectroscopy and data from related substituted thiazole derivatives.[4][5][6]
Note: The absence of a proton on the thiazole ring for isomers A, B, and D is a key differentiating feature compared to isomer C. Two-dimensional NMR experiments like COSY, HSQC, and HMBC would further confirm these assignments by revealing proton-proton and proton-carbon correlations.[1]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Optimize acquisition parameters (e.g., pulse width, relaxation delay) for quantitative analysis if required.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Consider a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Acquisition (if necessary):
Acquire a COSY spectrum to establish ¹H-¹H correlations.
Acquire an HSQC spectrum to identify direct ¹H-¹³C correlations.
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which is crucial for confirming the placement of substituents.
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling constants to the predicted values to determine the isomeric structure.
Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used as a fingerprint for identification. While all four isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ due to the varying stability of the resulting fragment ions.
The Causality Behind MS Differentiation
The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways that favor the formation of more stable carbocations and radical cations.[7][8] The positions of the ethyl and phenyl groups will direct the fragmentation, leading to characteristic daughter ions for each isomer.
Predicted Fragmentation Patterns
Isomer
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Proposed Losses
A: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
204
[M-CH₃]⁺ (loss of methyl from ethyl), [M-C₂H₅]⁺ (loss of ethyl), Phenyl-containing fragments
B: 4-Ethyl-5-phenyl-1,3-thiazol-2-amine
204
[M-CH₃]⁺ (loss of methyl from ethyl), [M-C₂H₅]⁺ (loss of ethyl), Phenyl-containing fragments (different relative intensities to A)
C: N-Ethyl-4-phenyl-1,3-thiazol-2-amine
204
[M-C₂H₄]⁺ (McLafferty-type rearrangement), [M-C₂H₅]⁺ (loss of ethyl from amine)
D: N-Phenyl-5-ethyl-1,3-thiazol-2-amine
204
[M-C₆H₅]⁺ (loss of phenyl from amine), [M-CH₃]⁺ (loss of methyl from ethyl)
Note: The relative abundance of the fragment ions will be a critical factor in distinguishing between isomers A and B. Isomers C and D are expected to show more distinct fragmentation pathways due to the different substitution on the exocyclic nitrogen.
Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a GC inlet for EI).
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is useful for generating fragment-rich spectra, while Electrospray Ionization (ESI) is a softer technique that will primarily show the protonated molecule [M+H]⁺.
MS¹ Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
MS² (Tandem MS) Analysis:
Isolate the molecular ion (or protonated molecule).
Subject the isolated ion to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Analysis: Analyze the fragmentation pattern and compare it to the predicted patterns for each isomer. The unique fragments and their relative intensities will allow for differentiation.
Workflow for MS-based isomer differentiation.
High-Performance Liquid Chromatography (HPLC): Separation Based on Physicochemical Properties
HPLC is a powerful technique for separating mixtures of compounds.[2] For a set of isomers, slight differences in polarity, hydrophobicity, and shape can be exploited to achieve chromatographic separation.
The Causality Behind HPLC Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times. The subtle differences in the structures of our isomers will lead to differences in their overall polarity and hydrophobicity, enabling their separation. For example, the exposed ethyl and phenyl groups in isomers A and B will interact differently with the C18 stationary phase compared to when they are attached to the exocyclic nitrogen in isomers C and D.
Predicted Elution Order in Reversed-Phase HPLC
Predicting the exact elution order can be complex and is dependent on the specific column and mobile phase conditions. However, a general prediction based on hydrophobicity can be made:
Isomers C and D (N-substituted): The presence of a secondary amine may slightly increase polarity compared to the primary amine in isomers A and B. The positioning of the bulky phenyl group on the nitrogen in isomer D could lead to steric effects influencing its interaction with the stationary phase.
Isomers A and B (Ring-substituted): The difference in the position of the ethyl and phenyl groups on the thiazole ring will lead to subtle differences in their interaction with the stationary phase. The isomer with the more exposed hydrophobic surface area is expected to have a longer retention time.
Experimental Protocol: HPLC Analysis
Sample Preparation:
Prepare individual standard solutions of each available isomer at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Prepare a mixed standard solution containing all isomers of interest.
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
HPLC System and Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is typically effective.
Gradient Program: A linear gradient from a lower to a higher percentage of organic solvent (e.g., 10% B to 90% B over 20 minutes) should be optimized to achieve baseline separation.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintain at a constant temperature (e.g., 30 °C) to ensure reproducibility.
Detection: UV detection at a wavelength where all isomers absorb (e.g., determined by UV-Vis spectroscopy).
Analysis:
Inject the mixed standard solution to determine the retention time of each isomer.
Inject the unknown sample and compare its retention time to those of the standards for identification.
Workflow for HPLC-based isomer differentiation.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The definitive differentiation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine from its structural isomers requires a multi-faceted analytical approach. While each technique—NMR, MS, and HPLC—provides valuable information, their combined power offers an irrefutable identification. NMR spectroscopy stands as the ultimate arbiter of molecular structure, providing a detailed map of atomic connectivity. Mass spectrometry offers a characteristic fingerprint through its fragmentation patterns, and HPLC provides a robust method for the physical separation of the isomers. By employing these techniques in a logical workflow, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
Abraham, R. J., & Thomas, W. A. (1965). Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127.
El-Metwaly, N. M. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 868.
Ghuman, J., & Thavarajah, P. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry, 2018, 8510931.
Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazoles and bis(2-aminothiazole)sulfides. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
Katritzky, A. R., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(12), 1025-1033.
Kaur, H., et al. (2018). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Lomynoha, Y. R., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1339.
Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 29.
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5), 674.
Zareef, M., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 5849804.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride proper disposal procedures
Role: Senior Application Scientist
Audience: Researchers, Drug Development Scientists, EHS Officers[1]
[1]
Executive Summary & Operational Directive
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS: 859469-67-3) is a functionalized aminothiazole salt commonly used as a pharmaceutical intermediate.[1] Due to the biological activity inherent to the aminothiazole scaffold (often acting as kinase inhibitors or receptor modulators), this compound must be treated as a High-Hazard Bioactive Agent .
Core Directive: Do NOT dispose of this compound via sanitary sewer systems or standard trash. All waste streams—solid, liquid, and contaminated debris—must be segregated for High-Temperature Incineration to ensure complete thermal destruction of the thiazole ring system.
Chemical Identity & Hazard Characterization
Before initiating disposal, you must validate the material identity to ensure compatibility with waste streams.
Not explicitly P/U-listed, but must be managed as Toxic Hazardous Waste due to bioactive potential.
Mechanistic Hazard Insight
The aminothiazole moiety is electronically rich and can undergo metabolic activation. In an environmental context, the hydrochloride salt dissociates in water, releasing the free amine which may be toxic to aquatic life. Therefore, zero-discharge to drains is the critical control point.
Operational Disposal Protocol
This protocol utilizes a "Source-Segregation" model to prevent cross-contamination of non-hazardous waste streams.
A. Solid Waste (Pure Compound & Expired Stocks)
Containerization: Transfer pure solid directly into a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.
Labeling: Label as "Hazardous Waste - Toxic Solid." Explicitly write the full chemical name. Avoid abbreviations like "Et-Ph-Thiazole."[1]
Disposal Path: Lab Pack for High-Temperature Incineration.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
Liquid waste handling depends on the solvent system.
Aqueous Solutions (pH < 5 due to HCl):
Adjust pH to neutral (pH 6-8) using dilute Sodium Bicarbonate (NaHCO₃) if the waste facility requires neutral streams. Note: This may precipitate the free base.
Collect in a "Toxic Aqueous Waste" carboy.
Organic Solvents (DMSO, Methanol, DCM):
Collect in "Halogenated" or "Non-Halogenated" solvent carboys based on the solvent carrier.
The trace amine hydrochloride does not alter the flammability classification but adds a toxicity hazard.
C. Contaminated Debris (The "Hidden" Stream)
Items such as weigh boats, spatula tips, and gloves (Nitrile) often carry milligram quantities of residue.
Protocol: Do not throw in regular trash. Collect in a dedicated "Solid Hazardous Debris" bag (clear or yellow, depending on facility rules) located inside a fume hood.
Decision Logic: Waste Stream Segregation
The following diagram illustrates the decision-making process for segregating waste streams to ensure regulatory compliance and safety.
Figure 1: Logic flow for segregating 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride waste streams to prevent environmental release.
Spill Management & Emergency Response
Because this is a hydrochloride salt, it is water-soluble. A spill requires immediate containment to prevent it from spreading into floor drains.
Required PPE
Protection
Specification
Respiratory
N95 (minimum) or P100 respirator if dust generation is likely.[1]
Eyes
Chemical Splash Goggles (Standard safety glasses are insufficient for powder spills).
Hands
Double-glove Nitrile (0.11 mm minimum thickness).
Body
Lab coat required; Tyvek sleeves recommended for large quantities (>10g).
Spill Cleanup Workflow
Isolate: Demarcate the area.
Dry Spill (Powder):
Do not dry sweep (creates dust).
Cover with a wet paper towel (dampened with water) to suppress dust.
Scoop the wet material into a waste container.
Wet Spill (Solution):
Absorb with vermiculite or universal absorbent pads.
Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).
Decontamination:
Wipe the surface with a 10% bleach solution or mild detergent to degrade trace residues.
Rinse with water.[3] Collect all rinsate as hazardous waste.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Hydrochloride
Executive Summary
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS: 859469-67-3) is a specialized heterocyclic compound frequently utilized in drug development, notably as a structural scaffold for positive allosteric modulators (PAMs) targeting nicotinic acetylcholine receptors (nAChRs)[1][2]. As a hydrochloride salt, it presents as a fine crystalline powder. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling this compound, ensuring stringent adherence to laboratory safety standards[3].
Hazard Assessment & Mechanistic Causality
Understanding the chemical behavior of 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is critical for selecting appropriate Personal Protective Equipment (PPE). The primary hazards—Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, H335)—stem directly from its molecular structure.
Aqueous Solubility & Tissue Interaction: The hydrochloride salt formulation significantly increases the compound's aqueous solubility compared to its free-base counterpart (CAS: 34176-47-1). If the powder contacts the tear film of the eye or sweat on the skin, it rapidly dissociates. The nucleophilic thiazol-2-amine moiety can then interact with cellular proteins, causing localized pH shifts and acute cellular irritation.
Aerosolization Risk: As a fine powder, the compound is highly susceptible to aerosolization. Inhalation of these particulates leads to deposition in the respiratory mucosa, triggering the H335 respiratory irritation hazard. Therefore, engineering controls (e.g., fume hoods) must act as the primary defense, with PPE serving as the secondary barrier[4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This is not merely a compliance checklist, but a mechanistic barrier system designed to interrupt specific exposure routes[4].
Prevents micro-particulate ingress into the ocular cavity. Standard safety glasses with side shields are insufficient against aerosolized hydrochloride salts.
Hand Protection
Nitrile gloves (Minimum thickness: 0.11 mm).
Nitrile provides excellent chemical resistance against amine derivatives. The lack of latex prevents cross-sensitization.
Static-dissipative fabric prevents the electrostatic accumulation of the fine powder on the researcher's clothing, reducing secondary exposure.
Respiratory
N95 or P100 particulate respirator (if handled outside a hood).
Filters out >95% of airborne particles, directly mitigating the H335 respiratory tract irritation risk during bulk transfers[4].
Operational Workflows & Methodologies
Protocol A: Safe Weighing and Solubilization
This protocol is designed as a self-validating system: each step contains a verification check to ensure containment before proceeding to the next.
Engineering Control Verification: Before opening the chemical vial, verify that the laboratory chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm)[4]. Validation: Check the digital airflow monitor.
Draft Shield Weighing: Place the analytical balance inside a dedicated weighing enclosure or use a balance with a built-in draft shield. Causality: Air currents from standard fume hoods can blow the fine hydrochloride powder off the weigh boat, causing loss of yield and widespread contamination.
Transfer: Weigh the required mass of 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride into a tared, sealable vial. Cap the vial before removing it from the balance enclosure.
Solubilization: Transfer the sealed vial to the fume hood. Slowly add the chosen solvent (e.g., DMSO or sterile water, depending on the assay requirements). Validation: Visually confirm complete dissolution (a clear, particulate-free solution) before removing the vial from the hood.
Workflow for the safe weighing and solubilization of thiazol-2-amine hydrochloride powders.
Protocol B: Spill Response and Decontamination
In the event of a powder spill, standard dry sweeping is strictly prohibited, as it will instantly aerosolize the compound and exacerbate inhalation risks[3].
Assessment & Isolation: Immediately demarcate the spill area. Ensure local exhaust ventilation is running at maximum capacity.
PPE Escalation: Don a secondary pair of nitrile gloves and an N95 respirator if the spill is outside the fume hood.
The Wet-Wiping Method: Dampen a disposable absorbent pad with a compatible solvent (e.g., 70% ethanol or water). Gently place the damp pad over the powder. Causality: The liquid traps the fine particulates, forcing them into a solution/suspension and completely eliminating the risk of aerosolization.
Collection: Wipe inward from the edges of the spill to the center. Place the contaminated pads into a designated, sealable hazardous waste bag.
Secondary Decontamination: Wipe the surface a second time with a fresh damp cloth to remove any residual hydrochloride salt.
Step-by-step logical response pathway for solid powder chemical spills in the laboratory.
Disposal & Waste Management Plan
Proper disposal prevents environmental contamination and downstream exposure to sanitation workers[4].
Solid Waste: All empty vials, contaminated weigh boats, and spill cleanup materials must be double-bagged in transparent, chemically resistant bags and labeled explicitly with "Hazardous Solid Waste: Contains Thiazolamine Derivatives."
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), the resulting solution must be disposed of in a clearly labeled "Non-Halogenated Organic Waste" carboy. Never pour solutions containing active pharmaceutical ingredients (APIs) or their precursors down the sink drain.
References
1.. Google Patents.
2.. Google Patents.
3.. Fisher Scientific.
4. . Sigma-Aldrich.
5.. National Academies of Sciences, Engineering, and Medicine.